Pentafluorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNKMRBGZPDABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189489 | |
| Record name | Pentafluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35923-79-6 | |
| Record name | Pentafluorophenylisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentafluorophenyl Isothiocyanate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties and applications of pentafluorophenyl isothiocyanate (PFP-ITC) for researchers, scientists, and drug development professionals. PFP-ITC is a valuable reagent in bioconjugation and other chemical syntheses, and this document details its fundamental characteristics, experimental protocols, and relevant reaction pathways.
Core Properties of this compound
This compound is a chemical compound notable for its reactive isothiocyanate group attached to a pentafluorophenyl ring. This structure confers specific chemical and physical properties that are advantageous in various scientific applications, particularly in the labeling of biomolecules.
Physicochemical Properties
The physical and chemical characteristics of PFP-ITC are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C₇F₅NS |
| Molecular Weight | 225.14 g/mol |
| Appearance | Clear, colorless to yellow or pink to brown liquid |
| Boiling Point | 38-39 °C at 0.2 mmHg |
| Density | 1.594 g/mL at 20 °C |
| Refractive Index | 1.5350-1.5410 at 20°C |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Stability | Moisture sensitive |
Chemical Reactivity and Stability
The isothiocyanate group (-N=C=S) of PFP-ITC is an electrophile that readily reacts with nucleophiles, most notably primary amines. This reactivity is the basis for its widespread use in the labeling of proteins and peptides at their N-terminus and the ε-amino group of lysine residues. The reaction forms a stable thiourea linkage.
The pentafluorophenyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the isothiocyanate carbon, making PFP-ITC a highly reactive labeling agent. The thiourea bond formed is generally stable under a wide range of conditions encountered in biological assays.[1]
Applications in Bioconjugation and Peptide Sequencing
The primary application of this compound lies in the covalent modification of biomolecules. Its reactivity with primary amines makes it a suitable reagent for protein labeling, and its structural similarity to phenyl isothiocyanate (PITC) makes it relevant to peptide sequencing methodologies.
Protein and Peptide Labeling
PFP-ITC can be used to attach a pentafluorophenyl group to proteins and peptides. This can be useful for a variety of purposes, including:
-
Introducing a hydrophobic tag: The pentafluorophenyl group is highly hydrophobic and can be used to modify the properties of a peptide or protein.
-
Creating a reactive handle: The fluorine atoms on the phenyl ring can potentially be used for further chemical modifications.
-
Reporter group attachment: While PFP-ITC itself is not a reporter, it can be a component of a larger molecule that includes a fluorescent dye or other detectable tag.
Relevance to Edman Degradation
This compound is structurally analogous to phenyl isothiocyanate (PITC), the key reagent in Edman degradation. This well-established method for N-terminal sequencing of peptides and proteins involves the sequential cleavage of amino acid residues from the N-terminus. The isothiocyanate reacts with the N-terminal amino group, and subsequent cleavage releases a derivative of the N-terminal amino acid, which can then be identified. The use of fluorinated analogues like PFP-ITC can potentially offer advantages in terms of reactivity or detection in certain analytical methods.[2][3]
Experimental Protocols
While specific protocols should always be optimized for the particular application and biomolecule, the following provides a general framework for the use of PFP-ITC in protein labeling. This protocol is adapted from established methods for other isothiocyanates, such as fluorescein isothiocyanate (FITC).[4][5]
General Protocol for Protein Labeling with PFP-ITC
Materials:
-
This compound (PFP-ITC)
-
Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
-
-
PFP-ITC Solution Preparation:
-
Immediately before use, prepare a stock solution of PFP-ITC in anhydrous DMSO or DMF. A typical concentration is 10-20 mg/mL. PFP-ITC is moisture-sensitive, so prolonged exposure to air should be avoided.
-
-
Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the PFP-ITC solution to the stirring protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a light-sensitive derivative.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM. This will react with any excess PFP-ITC.
-
-
Purification:
-
Remove unreacted PFP-ITC and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
-
Characterization:
-
The degree of labeling can be determined using various analytical techniques, such as mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the number of attached pentafluorophenyl groups.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involving this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Reaction of PFP-ITC with a primary amine to form a stable thiourea bond.
Caption: A typical experimental workflow for labeling a protein with PFP-ITC.
Caption: The cyclical process of Edman degradation for N-terminal peptide sequencing.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is moisture-sensitive and should be stored in a cool, dry place. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide provides a foundational understanding of this compound and its applications. For specific experimental designs, further optimization and consultation of peer-reviewed literature are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Pentafluorophenyl Isothiocyanate: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentafluorophenyl isothiocyanate (PFPITC), a key reagent in bioconjugation, peptide chemistry, and materials science. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Physicochemical Properties
This compound is an aromatic isothiocyanate featuring a highly electronegative pentafluorophenyl ring. This electron-withdrawing group significantly influences the reactivity of the isothiocyanate moiety, making it a powerful tool for chemical modifications.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | [1][2][3] |
| CAS Number | 35923-79-6 | [1][2][3] |
| Molecular Formula | C₇F₅NS | [1][2][3] |
| Molecular Weight | 225.14 g/mol | [2][4] |
| Appearance | Clear, colorless to yellow or pink to brown liquid | [1][3] |
| Property | Value | Source |
| Boiling Point | 38-39 °C at 0.2 mmHg | [2] |
| Density | 1.594 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.5350-1.5410 | [1][3] |
Synthesis of this compound
The most common method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following protocol is a general method adapted for the synthesis of this compound from pentafluoroaniline.
Experimental Protocol: Synthesis from Pentafluoroaniline
This procedure involves the reaction of pentafluoroaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Materials:
-
Pentafluoroaniline
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or aqueous ammonia)
-
A desulfurylating agent (e.g., lead nitrate or tosyl chloride)
-
Organic solvent (e.g., ethanol, dichloromethane)
-
Water
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve pentafluoroaniline in a suitable organic solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Add carbon disulfide, followed by the dropwise addition of a base (e.g., concentrated aqueous ammonia) while maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours. The dithiocarbamate salt may precipitate from the solution.
-
-
Decomposition to the Isothiocyanate:
-
To the suspension of the dithiocarbamate salt, add an aqueous solution of a desulfurylating agent, such as lead nitrate, portion-wise with vigorous stirring. A precipitate of the metal sulfide will form.
-
The reaction mixture is then subjected to steam distillation. The this compound will co-distill with the water.
-
-
Work-up and Purification:
-
Collect the distillate and separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Reactivity and Key Reactions
The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. The carbon atom of the isothiocyanate is the primary site of nucleophilic attack. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the isothiocyanate carbon, making PFPITC a highly reactive labeling and conjugation agent.
Reaction with Primary Amines
PFPITC reacts readily with primary amines to form stable N,N'-disubstituted thiourea linkages. This reaction is fundamental to its use in bioconjugation and peptide sequencing.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]
- 4. reddit.com [reddit.com]
An In-Depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of pentafluorophenyl isothiocyanate (PFITC), a valuable reagent in bioconjugation, peptide sequencing, and the development of pharmacologically active compounds. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations to aid researchers in its effective preparation and handling.
Introduction
This compound (C₇F₅NS) is a highly reactive organofluorine compound characterized by the presence of a pentafluorophenyl ring attached to an isothiocyanate functional group.[1][2][3] This electron-deficient aromatic system significantly enhances the reactivity of the isothiocyanate group, making it an efficient reagent for the labeling and modification of primary and secondary amines under mild conditions. Its applications are prominent in the Edman degradation for N-terminal sequencing of peptides and proteins, as well as in the synthesis of various bioactive molecules and functionalized materials.
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the reaction of pentafluoroaniline with a thiocarbonylating agent. Two primary routes are prevalent: the use of carbon disulfide followed by a desulfurizing agent, and the reaction with thiophosgene or a thiophosgene surrogate.
Synthesis via Dithiocarbamate Intermediate
This widely used method proceeds in two main steps: the formation of a dithiocarbamate salt from pentafluoroaniline and carbon disulfide, followed by the decomposition of this intermediate to yield the isothiocyanate.[4][5][6]
Reaction Scheme:
C₆F₅NH₂ + CS₂ + Base → [C₆F₅NHCS₂]⁻[BaseH]⁺ [C₆F₅NHCS₂]⁻[BaseH]⁺ + Desulfurizing Agent → C₆F₅NCS + Byproducts
A variety of desulfurizing agents can be employed, including phosphorus oxychloride, tosyl chloride, and bis(trichloromethyl) carbonate (triphosgene). The choice of reagent can influence reaction conditions and yield.
Experimental Protocol: Synthesis from Pentafluoroaniline and Carbon Disulfide
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates and is optimized for this compound.
Materials:
-
Pentafluoroaniline (1.0 eq)
-
Carbon disulfide (1.5 eq)
-
Triethylamine (2.2 eq)
-
Tosyl chloride (1.1 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentafluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution.
-
Add carbon disulfide (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Cool the mixture back to 0 °C and slowly add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Starting Material | Pentafluoroaniline |
| Key Reagents | Carbon Disulfide, Triethylamine, Tosyl Chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield (Crude) | 75-85% |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, reagents, and byproducts. The two most effective methods for obtaining high-purity this compound are vacuum distillation and column chromatography.
Purification by Vacuum Distillation
Vacuum distillation is a highly effective method for purifying liquid compounds with relatively high boiling points, as it allows for distillation at lower temperatures, preventing thermal decomposition.[7]
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with stirrer
Procedure:
-
Set up the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and begin gentle heating and stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported as 38-39 °C at 0.2 mmHg.[7]
-
The purified product should be a clear, colorless to pale yellow liquid.
Data Presentation: Distillation Parameters
| Parameter | Value |
| Boiling Point | 38-39 °C |
| Pressure | 0.2 mmHg |
| Expected Purity | >97% (by GC) |
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase is typically used.
Experimental Protocol: Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Equilibrate the column with hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Expected Purity | >98% |
Purification Workflow
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Data Presentation: Spectroscopic Data
| Technique | Observed Data |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 225[1] |
| Infrared (IR) Spectroscopy | Strong, characteristic NCS stretch at ~2100 cm⁻¹[1][2] |
| ¹⁹F NMR Spectroscopy | Multiplets corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. |
| ¹³C NMR Spectroscopy | Resonances for the isothiocyanate carbon and the fluorinated aromatic carbons. |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[7] It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The synthesis and purification of this compound can be reliably achieved in a laboratory setting using the methods described in this guide. Careful execution of the experimental protocols and purification procedures will yield a high-purity product suitable for a wide range of applications in chemical biology and drug discovery. The provided data and visualizations serve as a practical resource for researchers engaged in the preparation of this important chemical reagent.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. This compound = 97.0 GC 35923-79-6 [sigmaaldrich.com]
PFPITC (Pentafluorophenyl Isothiocyanate): A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl isothiocyanate (PFPITC) is a valuable reagent in bioconjugation, chemical biology, and drug development due to the high reactivity of its isothiocyanate group and the advantageous properties conferred by the pentafluorophenyl moiety. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring reproducibility and success in experimental and developmental workflows. This technical guide provides an in-depth overview of the known solubility and stability characteristics of PFPITC, drawing on available data and analogous information from related compounds. It includes structured data tables, detailed experimental protocols for characterization, and visualizations of key chemical processes to support researchers in optimizing their use of this important chemical tool.
Introduction
This compound (C₇F₅NS) is a sulfur-containing organic compound featuring a highly reactive isothiocyanate (-N=C=S) functional group attached to a pentafluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the central carbon atom in the isothiocyanate group, making PFPITC an efficient reagent for forming stable thiourea linkages with primary and secondary amines, such as those found in proteins and peptides. This reactivity, combined with the potential for the pentafluorophenyl group to act as a ¹⁹F NMR reporter, makes PFPITC a versatile tool in various scientific disciplines.
This guide aims to consolidate the available information on the solubility and stability of PFPITC to provide a practical resource for laboratory professionals.
Physicochemical Properties of PFPITC
A summary of the key physicochemical properties of PFPITC is provided in Table 1. It is important to note that some of these values are calculated rather than experimentally determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇F₅NS | [1][2] |
| Molecular Weight | 225.14 g/mol | [3] |
| Appearance | Clear, colorless to yellow or pink to brown liquid | [1][2] |
| Boiling Point | 38-39 °C at 0.2 mmHg | [3][4] |
| Density | 1.594 g/mL at 20 °C | [3][4] |
| Refractive Index (n20/D) | 1.5350-1.5410 | [1][2] |
| Log₁₀(Water Solubility in mol/L) | -4.05 (Calculated) | [5] |
| logP(octanol/water) | 3.116 (Calculated) | [5] |
Solubility of PFPITC
For a related compound, Fluorescein isothiocyanate (FITC), solubility data is available and can provide some analogous insights, although differences in polarity and structure must be considered.
Table 2: Qualitative and Analogous Solubility of Isothiocyanates
| Solvent | PFPITC (Expected) | FITC (Analogous Data) |
| Water | Very low | < 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble | 5 mg/mL |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Acetonitrile (ACN) | Soluble | Soluble |
| Acetone | Soluble | 1 mg/mL |
| Ethanol | Soluble | 20 mg/mL |
| Methanol | Soluble | Soluble |
| Dichloromethane (DCM) | Soluble | Not available |
| Chloroform | Soluble | Not available |
Note: Expected solubility for PFPITC is based on its chemical properties and general solvent characteristics. FITC data is provided for analogous comparison only.
Experimental Protocol for Determining PFPITC Solubility
The following is a general protocol for determining the solubility of PFPITC in a specific solvent.
Materials:
-
This compound (PFPITC)
-
Selected organic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a saturated solution by adding an excess of PFPITC to a known volume of the solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for several minutes.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the solution to pellet the undissolved solute.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of PFPITC in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry (if PFPITC has a suitable chromophore) or HPLC with a UV detector.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability of PFPITC
The stability of PFPITC is a critical factor for its storage and use in reactions. Isothiocyanates, in general, are susceptible to degradation, particularly in the presence of nucleophiles and in aqueous environments.
Factors Affecting Stability
-
pH: Isothiocyanates are generally more stable at acidic pH and become increasingly unstable at neutral to alkaline pH due to hydrolysis[6]. The isothiocyanate group can react with water, leading to the formation of an unstable carbamic acid intermediate, which then decomposes.
-
Temperature: Elevated temperatures can accelerate the degradation of isothiocyanates[6]. For long-term storage, it is recommended to keep PFPITC at 2-8°C[3].
-
Light: While specific photostability data for PFPITC is not widely published, light-sensitive compounds are often stored in amber vials or in the dark to prevent photodegradation.
-
Solvents: The choice of solvent can impact the stability of isothiocyanates. Protic solvents like water and alcohols can participate in degradation reactions. Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for storing and handling isothiocyanates for reactions.
Experimental Protocol for Assessing PFPITC Stability
A stability study of PFPITC can be performed using High-Performance Liquid Chromatography (HPLC) to monitor its concentration over time under different conditions.
Materials:
-
PFPITC
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Selected organic solvents
-
HPLC system with a UV detector
-
Thermostated incubator/water bath
-
Light chamber (for photostability)
Procedure:
-
Prepare stock solutions of PFPITC in a suitable aprotic solvent (e.g., acetonitrile).
-
Dilute the stock solution into the different aqueous buffers and organic solvents to be tested to a final concentration suitable for HPLC analysis.
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For thermal stability, incubate the aliquots at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
For photostability, expose the aliquots to a controlled light source and run a parallel experiment in the dark as a control.
-
At each time point, inject an aliquot into the HPLC system.
-
Monitor the peak area of PFPITC. A decrease in the peak area over time indicates degradation.
-
Plot the concentration of PFPITC versus time to determine the degradation kinetics.
Reactivity and Signaling Pathways
Reactivity with Nucleophiles
The primary reactivity of PFPITC is the nucleophilic attack on the electrophilic carbon of the isothiocyanate group. This is the basis for its use in bioconjugation.
-
Amines: PFPITC reacts readily with primary and secondary amines to form stable thiourea bonds. The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity[7].
-
Thiols: In addition to amines, isothiocyanates can react with thiols to form dithiocarbamates[7]. This reaction is generally less favorable than the reaction with amines but can be a competing side reaction, especially at a lower pH.
The following diagram illustrates the general reaction of PFPITC with a primary amine.
Caption: Reaction of PFPITC with a primary amine to form a thiourea conjugate.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by PFPITC are limited, research on other isothiocyanates, such as sulforaphane, has revealed their involvement in various cellular processes. These compounds are known to modulate pathways related to:
-
Detoxification: Induction of phase II detoxification enzymes.
-
Inflammation: Inhibition of pro-inflammatory pathways like NF-κB.
-
Apoptosis: Induction of programmed cell death in cancer cells.
-
Cell Cycle Regulation: Arresting the cell cycle at different phases.
It is plausible that PFPITC, due to its isothiocyanate functional group, may interact with similar cellular targets and signaling pathways. Further research is needed to elucidate the specific biological effects of PFPITC.
The following diagram provides a simplified overview of potential signaling pathways that could be influenced by isothiocyanates.
Caption: Potential cellular signaling pathways modulated by isothiocyanates.
Experimental Workflows
PFPITC is commonly used in bioconjugation workflows, such as labeling proteins or peptides.
General Workflow for Protein Labeling with PFPITC
The following diagram outlines a typical workflow for labeling a protein with PFPITC.
Caption: A typical experimental workflow for labeling a protein with PFPITC.
Conclusion
This compound is a highly reactive and versatile reagent for the modification of amine-containing molecules. While specific quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for understanding and experimentally determining these crucial parameters. By considering the factors that influence its stability and by employing appropriate handling and reaction conditions, researchers can effectively utilize PFPITC in a variety of applications, from fundamental research to drug development. Further studies are warranted to establish a more comprehensive profile of PFPITC's physicochemical properties and biological activities.
References
- 1. L11874.06 [thermofisher.com]
- 2. L11874.03 [thermofisher.com]
- 3. This compound = 97.0 GC 35923-79-6 [sigmaaldrich.com]
- 4. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 5. This compound (CAS 35923-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Pentafluorophenyl Isothiocyanate: A Comprehensive Technical Guide for Advanced Bioconjugation and Analysis
CAS Number: 35923-79-6
This technical guide provides an in-depth overview of Pentafluorophenyl isothiocyanate (PFPI), a versatile reagent for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation and peptide chemistry. Detailed experimental protocols and visual workflows are provided to facilitate its practical application in the laboratory.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₇F₅NS.[1][2][3][4] It is also known by several synonyms, including 1,2,3,4,5-Pentafluoro-6-isothiocyanatobenzene and Perfluorophenyl isothiocyanate.[1][5][6] The presence of the highly electronegative pentafluorophenyl group significantly influences the reactivity of the isothiocyanate moiety, making it a valuable tool in various chemical transformations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35923-79-6 | [1][2][3][7] |
| Molecular Formula | C₇F₅NS | [1][2][3][4] |
| Molecular Weight | 225.14 g/mol | [2][3][5][7] |
| Appearance | Clear, colorless to yellow or pink to brown liquid | [8] |
| Density | 1.594 g/mL at 20 °C | [7] |
| Boiling Point | 38-39 °C at 0.2 mmHg | [7] |
| Refractive Index | 1.5350-1.5410 at 20°C | [8] |
| InChI Key | NGNKMRBGZPDABE-UHFFFAOYSA-N | [1][4][7] |
| SMILES | N(=C=S)C1=C(F)C(F)=C(F)C(F)=C1F | [1][7] |
| Purity | ≥95.0% (GC) to 98% | [2][8] |
| Storage Temperature | 2-8°C | [7] |
| Stability | Stable under recommended storage conditions; moisture sensitive | [1][9] |
Synthesis of this compound
Experimental Protocol: General Synthesis of Aryl Isothiocyanates
This protocol describes a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative, which can be adapted for the synthesis of this compound from pentafluoroaniline.
Materials:
-
Aryl amine (e.g., pentafluoroaniline)
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or aqueous ammonia)
-
A desulfurylating agent (e.g., lead nitrate or tosyl chloride)
-
Organic solvent (e.g., ethanol, dichloromethane)
-
Water
-
Drying agent (e.g., calcium chloride)
Procedure:
-
Formation of the Dithiocarbamate Salt: Dissolve the aryl amine in an appropriate solvent. Add carbon disulfide and a base to the solution. The reaction mixture is stirred, leading to the formation of the corresponding dithiocarbamate salt, which may precipitate.
-
Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurylating agent. For example, a solution of lead nitrate in water can be added, resulting in the precipitation of lead sulfide and the formation of the aryl isothiocyanate.
-
Isolation and Purification: The aryl isothiocyanate can be isolated by steam distillation or extraction with an organic solvent. The organic layer is then dried over a drying agent and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Note: This is a generalized procedure and the specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the synthesis of this compound.
Applications in Bioconjugation and Drug Development
The isothiocyanate group is a key functional group in bioconjugation chemistry, primarily due to its reactivity towards primary amines.[10][11][12] This reactivity allows for the covalent labeling of biomolecules such as proteins, peptides, and antibodies.
Protein Labeling
This compound can be used to introduce a pentafluorophenyl group onto a protein. This can be useful for various applications, including modifying the protein's properties or providing a reactive handle for further functionalization. The reaction involves the nucleophilic attack of the deprotonated primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[11][12]
This protocol provides a general procedure for labeling proteins with an isothiocyanate derivative like PFPI.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound (PFPI)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column.
-
PFPI Solution Preparation: Immediately before use, dissolve the PFPI in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the PFPI stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching the Reaction: To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PFPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
Caption: General workflow for labeling a protein with this compound.
Peptide Sequencing: Edman Degradation
This compound is a valuable reagent for N-terminal peptide sequencing using the Edman degradation method.[2][3][5][13] This classical technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. The high reactivity of PFPI and the unique properties of the resulting pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative can offer advantages in certain analytical workflows.
The Edman degradation process consists of three main steps:
-
Coupling: Under alkaline conditions, the isothiocyanate group of PFPI reacts with the free N-terminal amino group of the peptide to form a pentafluorophenylthiocarbamoyl (PFPTC)-peptide derivative.[2][3]
-
Cleavage: The peptide is then treated with a strong acid, which cleaves the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[2][3]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.[2][3] This cycle is repeated to determine the sequence of the peptide.
Caption: The three-step cycle of Edman degradation using this compound.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is stable under recommended storage conditions but is sensitive to moisture.[1][9] It is advisable to store it in a cool, dry, and well-ventilated place.[1] When handling, personal protective equipment such as gloves, safety goggles, and a lab coat should be worn. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. L11874.06 [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound (CAS 35923-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. L11874.03 [thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
An In-depth Technical Guide to the Safety and Handling of Pentafluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and an overview of the applications of Pentafluorophenyl isothiocyanate (PFPITC). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.
Chemical and Physical Properties
This compound is a colorless to yellow or pink to brown liquid. It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 35923-79-6 | |
| Molecular Formula | C₇F₅NS | |
| Molecular Weight | 225.14 g/mol | |
| Density | 1.594 g/mL at 20 °C | |
| Boiling Point | 38-39 °C at 0.2 mmHg | |
| Refractive Index | 1.5350-1.5410 at 20°C | |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
PFPITC is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Danger
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) when handling in a well-ventilated area or a chemical fume hood.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. PFPITC is moisture-sensitive. Store at 2-8°C.
Reactivity and Decomposition
-
Reactivity: PFPITC is reactive towards primary and secondary amines, forming stable thiourea linkages. This is the basis for its use in bioconjugation and protein sequencing. It is incompatible with strong oxidizing agents.
-
Decomposition: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides. Thermal decomposition can lead to the release of irritating gases and vapors.
Experimental Protocols
General Protein Labeling Protocol
This protocol is based on the well-established methods for labeling proteins with other isothiocyanates, such as FITC.
Materials:
-
Protein of interest
-
This compound (PFPITC)
-
Amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.
-
PFPITC Solution: Immediately before use, dissolve PFPITC in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, add the PFPITC solution dropwise to the protein solution. The molar ratio of PFPITC to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of PFPITC is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFPITC.
-
Purification: Separate the labeled protein from unreacted PFPITC and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Caption: General workflow for protein labeling with PFPITC.
Edman Degradation for N-Terminal Sequencing
PFPITC can be used as a reagent in Edman degradation for the sequential removal and identification of N-terminal amino acids of a peptide or protein. The pentafluorophenyl group can be advantageous for detection by certain methods.
Principle:
The reaction proceeds in two steps:
-
Coupling: Under alkaline conditions, the isothiocyanate group of PFPITC reacts with the N-terminal amino group of the peptide to form a pentafluorophenyl-thiocarbamoyl (PFP-TC) peptide.
-
Cleavage: Under acidic conditions, the PFP-TC peptide cyclizes, and the N-terminal amino acid is cleaved off as a pentafluorophenyl-thiohydantoin (PFP-TH) amino acid derivative, which can then be identified by chromatography (e.g., HPLC).
Caption: The two-step cycle of Edman degradation.
Applications in Research and Drug Development
Isothiocyanates, including fluorinated derivatives, are valuable tools in biomedical research and drug development.
-
Protein Sequencing: As demonstrated in the Edman degradation, PFPITC can be used for determining the amino acid sequence of proteins and peptides.
-
Bioconjugation: The reactivity of the isothiocyanate group with amines allows for the conjugation of PFPITC to proteins, antibodies, and other biomolecules. This can be used to introduce a label or to link different molecules together.
-
Drug Delivery: Isothiocyanates have been investigated for their potential in drug delivery systems. For example, they can be used to attach drugs to carrier molecules.
-
Study of Protein Structure and Function: By labeling specific amino acid residues, PFPITC can be used to probe protein structure and function.
While no specific signaling pathways involving this compound have been identified in the literature, isothiocyanates, in general, are known to interact with cellular pathways, often through their reactivity with cysteine residues in proteins. For instance, some isothiocyanates are known to induce oxidative stress and affect downstream signaling pathways.
Caption: Representative diagram of how isothiocyanates can be used to study cellular pathways.
Disposal Considerations
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. PFPITC is considered hazardous waste.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this chemical and follow all institutional safety protocols.
Methodological & Application
Application Notes and Protocols for N-Terminal Protein Modification Using Pentafluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of proteins is a critical technique in proteomics, drug discovery, and diagnostics. The selective labeling of the N-terminal α-amino group provides a unique site for conjugation of various moieties, including fluorescent dyes, affinity tags, and therapeutic payloads. Isothiocyanates are a well-established class of reagents for targeting N-terminal amines, most notably utilized in Edman degradation for protein sequencing.
This document provides detailed application notes and protocols concerning the use of pentafluorophenyl isothiocyanate (PFPITC) for N-terminal protein modification. It is important to note that while the reactivity of isothiocyanates with N-termini is a well-documented chemical principle, specific and detailed protocols with extensive quantitative data for PFPITC are not widely available in the current scientific literature. Therefore, the following protocols and data are based on established procedures for analogous isothiocyanates, such as phenyl isothiocyanate (PITC) and fluorescein isothiocyanate (FITC). The pentafluorophenyl group is known to be a good leaving group, which may enhance the reactivity of the isothiocyanate moiety. Researchers should consider the provided information as a starting point for the optimization of their specific protein modification experiments with PFPITC.
Principle of N-Terminal Isothiocyanate Labeling
The fundamental principle of N-terminal protein modification with an isothiocyanate, such as PFPITC, is the nucleophilic attack of the uncharged α-amino group of the protein's N-terminus on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction, typically carried out under mildly alkaline conditions, results in the formation of a stable thiourea linkage. The selectivity for the N-terminal α-amine over the ε-amine of lysine residues can be controlled by careful adjustment of the reaction pH, as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine side chains.[1]
Applications in Research and Drug Development
N-terminal modification of proteins has a wide range of applications in both basic research and pharmaceutical development:
-
Protein Sequencing: The most classic application is in Edman degradation, where the N-terminal amino acid is derivatized, cleaved, and identified.[2][3] This process can be repeated to determine the amino acid sequence of a protein or peptide.
-
Protein-Protein Interaction Studies: Attaching fluorescent probes or affinity tags to the N-terminus can facilitate the study of protein-protein interactions without disrupting protein function, assuming the N-terminus is not involved in the interaction interface.[4][5]
-
Drug Delivery and Development: Site-specific conjugation of drugs or polyethylene glycol (PEG) to the N-terminus of therapeutic proteins can improve their pharmacokinetic properties, such as increasing half-life and reducing immunogenicity.[4][6][7]
-
Biomarker Discovery: N-terminal modification can be used to introduce stable isotope labels for quantitative proteomics studies, aiding in the discovery and validation of disease biomarkers.[8][9]
Quantitative Data for Isothiocyanate Labeling Reactions
Table 1: Typical Reaction Conditions for N-Terminal Protein Modification with Isothiocyanates
| Parameter | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | This compound (PFPITC) |
| pH | 8.0 - 9.0 | 8.5 - 9.5 | Recommended starting range: 8.0 - 9.0 |
| Temperature (°C) | 25 - 50 | 4 - 37 | Recommended starting range: 25 - 37 |
| Reaction Time | 30 - 120 minutes | 1 - 8 hours | To be optimized (start with 1-2 hours) |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | 10:1 to 25:1 | Recommended starting range: 10:1 to 30:1 |
| Solvent for Reagent | Anhydrous organic solvent (e.g., DMSO, DMF) | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
Table 2: Comparative Efficiency of N-Terminal Labeling
| Parameter | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | This compound (PFPITC) |
| Typical Labeling Efficiency | >95% (in automated sequencers) | 70 - 95% | Expected to be high, but requires experimental validation |
| Selectivity for N-terminus | High under controlled pH | Good to High under controlled pH | Expected to be high, but requires experimental validation |
| Side Reactions | Minimal under optimal conditions | Potential for over-labeling of lysines at high pH and reagent excess | Potential for over-labeling of lysines at high pH and reagent excess |
Experimental Protocols
The following are detailed protocols for N-terminal protein modification with an isothiocyanate reagent. Note: These are generalized protocols and must be optimized for the specific protein of interest and for the use of PFPITC.
Protocol 1: General N-Terminal Labeling of a Protein with PFPITC
Materials:
-
Purified protein of interest
-
This compound (PFPITC)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, exchange the buffer to the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PFPITC Solution Preparation:
-
Allow the PFPITC vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PFPITC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
While gently stirring, add the PFPITC stock solution to the protein solution to achieve the desired molar excess (start with a 10:1 to 30:1 molar ratio of PFPITC to protein).
-
Incubate the reaction mixture at room temperature (25°C) for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted PFPITC and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: N-Terminal Sequencing via Edman Degradation using PFPITC (Conceptual)
This protocol outlines the key steps of the Edman degradation cycle, adapted for the use of PFPITC. This process is typically automated in a protein sequencer.
1. Coupling Reaction:
-
The protein or peptide is immobilized on a solid support.
-
A solution of PFPITC in a basic buffer (e.g., N-methylpiperidine in water/isopropanol) is delivered to the support.
-
The reaction is allowed to proceed at an elevated temperature (e.g., 50°C) to form the pentafluorophenylthiocarbamoyl (PFP-TC) peptide.
2. Cleavage Reaction:
-
Excess reagents are washed away.
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the support to selectively cleave the peptide bond C-terminal to the derivatized N-terminal amino acid.
-
This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
3. Conversion and Identification:
-
The ATZ-amino acid derivative is extracted and transferred to a conversion flask.
-
The ATZ derivative is converted to the more stable pentafluorophenylthiohydantoin (PFP-TH) amino acid derivative by treatment with aqueous acid.
-
The PFP-TH amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to a set of standards.
4. Cycle Repetition:
-
The shortened peptide remaining on the support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Visualizations
Chemical Reaction of PFPITC with N-Terminus
Caption: Reaction of PFPITC with the N-terminal amine of a protein.
Experimental Workflow for N-Terminal Protein Labeling
Caption: General workflow for N-terminal protein modification.
Edman Degradation Cycle
Caption: The cyclical process of Edman degradation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity and stability of N-terminal targeting protein modification chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 9. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
Application of Pentafluorophenylisothiocyanate (PFPITC) in Edman Degradation for Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein from the N-terminus. The method involves a stepwise removal and identification of N-terminal amino acid residues. The most common reagent used in this process is phenylisothiocyanate (PITC). This document describes the application of a related compound, pentafluorophenylisothiocyanate (PFPITC), as a potential alternative in Edman degradation. While specific protocols and extensive quantitative data for PFPITC are not as widely documented as for PITC, its use can be inferred from the established Edman degradation chemistry, and potential advantages can be extrapolated from the known properties of pentafluorophenyl compounds.
The Edman degradation process consists of three main steps:
-
Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate (like PITC or PFPITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) or pentafluorophenylthiocarbamoyl (PFP-TC) peptide derivative.
-
Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) or pentafluorophenylthiohydantoin (PFP-TH) derivative, which is then identified by chromatography, typically HPLC.
This cycle is repeated to sequence the peptide residue by residue. Automated sequencers can perform many cycles, making it possible to sequence peptides up to 50-60 residues long with high efficiency.[1][2]
Potential Advantages of PFPITC in Edman Degradation
While PITC is the traditional reagent, PFPITC offers several potential advantages owing to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring:
-
Increased Reactivity: The pentafluorophenyl group is a better leaving group and can make the isothiocyanate carbon more electrophilic, potentially leading to faster and more efficient coupling with the N-terminal amino group of the peptide.
-
Improved Detection: The fluorine atoms provide a unique signature that could be exploited for detection methods other than UV-Vis, such as fluorine NMR or mass spectrometry with higher sensitivity.
-
Altered Chromatography: The chromatographic properties of the resulting PFP-TH-amino acids would differ from PTH-amino acids, which might offer advantages in separation and identification, especially for co-eluting residues.
Experimental Protocols
The following protocols are based on the well-established Edman degradation procedure using PITC. The substitution of PFPITC for PITC would likely require optimization of reaction times and solvent conditions, but the overall workflow would remain the same.
Table 1: Reagents and Solvents for Edman Degradation
| Reagent/Solvent | Purpose | Typical Concentration/Purity |
| Phenylisothiocyanate (PITC) or Pentafluorophenylisothiocyanate (PFPITC) | Coupling Reagent | 5% (v/v) in a suitable solvent (e.g., heptane) |
| N-Methylpiperidine or Triethylamine | Coupling Base | 12.5% (v/v) aqueous solution |
| Trifluoroacetic Acid (TFA) | Cleavage Acid | Anhydrous |
| Acetonitrile | Solvent for PTH/PFP-TH standards and sample analysis | HPLC grade |
| Ethyl Acetate | Extraction Solvent | HPLC grade |
| Water | Solvent | HPLC grade |
Protocol 1: Manual Edman Degradation
-
Coupling:
-
Dissolve the peptide sample in a coupling buffer (e.g., 12.5% N-methylpiperidine).
-
Add a solution of PITC or PFPITC (e.g., 5% in heptane).
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to form the PTC- or PFP-TC-peptide.
-
Lyophilize to remove volatile reagents.
-
-
Cleavage:
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 5-10 minutes) to cleave the N-terminal residue as an ATZ-amino acid.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction and Conversion:
-
Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate). The remaining peptide stays in the aqueous phase.
-
Transfer the organic phase containing the ATZ-amino acid to a new tube.
-
Convert the ATZ-amino acid to the more stable PTH- or PFP-TH-amino acid by heating in an acidic solution (e.g., 25% aqueous TFA) at a controlled temperature (e.g., 65°C) for a specified time (e.g., 30 minutes).
-
Dry the PTH- or PFP-TH-amino acid derivative.
-
-
Identification:
-
Dissolve the dried PTH- or PFP-TH-amino acid in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into an HPLC system for identification by comparing its retention time with that of known PTH- or PFP-TH-amino acid standards.
-
-
Next Cycle:
-
The remaining peptide from step 3 is dried and subjected to the next cycle of Edman degradation, starting from the coupling step.
-
Protocol 2: Automated Edman Degradation
Automated protein sequencers perform the same chemical steps as the manual method but in a controlled and repetitive manner. The peptide is typically immobilized on a solid support (e.g., a PVDF membrane) placed in a reaction cartridge. Reagents are delivered and removed automatically.
-
Sample Preparation: The purified peptide or protein is spotted onto a PVDF membrane and allowed to dry.
-
Sequencer Program: The user sets up a program defining the number of cycles and the parameters for each step (reagent delivery times, temperatures, wash steps).
-
Automated Cycles: The instrument performs the coupling, cleavage, and extraction steps for each cycle.
-
Online HPLC Analysis: The collected ATZ-amino acid is automatically transferred to an online HPLC system for conversion to the PTH-amino acid and subsequent identification.
-
Data Analysis: The software generates a chromatogram for each cycle and identifies the amino acid based on the retention time of the major peak.
Data Presentation
Quantitative data from Edman degradation typically includes the yield of each PTH- or PFP-TH-amino acid at each cycle and the repetitive yield. This data is crucial for assessing the quality of the sequencing run.
Table 2: Example of Quantitative Data from Edman Degradation
| Cycle Number | Identified Amino Acid | Yield (pmol) | Repetitive Yield (%) |
| 1 | Alanine | 95.0 | 95.0 |
| 2 | Glycine | 89.3 | 94.0 |
| 3 | Leucine | 83.1 | 93.1 |
| 4 | Valine | 76.5 | 92.1 |
| 5 | Isoleucine | 70.0 | 91.5 |
Repetitive yield is calculated as the yield of the current cycle divided by the yield of the previous cycle, multiplied by 100. A high and consistent repetitive yield (typically >90%) is indicative of a successful sequencing run.
Visualizations
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle.
Chemical Mechanism of Edman Degradation
Caption: Chemical reactions in Edman degradation.
Conclusion
Edman degradation remains a powerful and reliable method for N-terminal sequencing of peptides and proteins. The use of PFPITC as an alternative to the standard PITC reagent presents intriguing possibilities for enhancing the efficiency and detection limits of this classic technique. Further research and development are needed to fully characterize the reaction kinetics and optimize protocols for PFPITC-based Edman degradation. The protocols and data presentation formats provided here serve as a robust framework for researchers employing this sequencing methodology.
References
Application Notes and Protocols for Protein Labeling with Pentafluorophenyl Isothiocyanate (PFPITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl isothiocyanate (PFPITC) is a highly efficient reagent for the covalent labeling of proteins and other biomolecules. This compound belongs to the isothiocyanate family of reagents that react with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea bonds.[1] The pentafluorophenyl group is a key feature of PFPITC, enhancing the reactivity of the isothiocyanate group and making it an excellent choice for bioconjugation.
The labeling of proteins with molecules like PFPITC is a fundamental technique in various fields of biological research and drug development.[1][2] It enables the attachment of a wide array of functionalities to proteins, including fluorophores, biotin, crosslinkers, or therapeutic agents. The stability of the resulting thiourea linkage ensures that the label remains attached to the protein throughout subsequent experimental procedures, such as immunoassays, fluorescence microscopy, flow cytometry, and Western blotting.[1]
This document provides a detailed protocol for the successful labeling of proteins using PFPITC, including reaction conditions, purification of the conjugate, and methods for characterization.
Principle of the Reaction
The fundamental principle of PFPITC labeling chemistry is the reaction between the isothiocyanate group (-N=C=S) of PFPITC and the primary amine groups (-NH₂) present on the protein. This reaction occurs under mild alkaline conditions and results in the formation of a stable thiourea bond, covalently linking the PFPITC-associated molecule to the protein.[1]
Key Experimental Parameters
Successful and reproducible protein labeling with PFPITC is dependent on the careful control of several experimental parameters. The following table summarizes the critical factors and their recommended ranges.
| Parameter | Recommended Conditions | Notes |
| Protein Purity | >90% pure | Contaminating proteins with primary amines will also be labeled, reducing the efficiency of target protein labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. A typical starting concentration is 2 mg/mL.[3] |
| Reaction Buffer | Amine-free buffer, pH 8.0-9.0 | Buffers such as sodium bicarbonate or sodium carbonate at pH 8.0-9.0 are recommended. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with PFPITC.[3] |
| PFPITC Solution | Freshly prepared in anhydrous DMSO or DMF | PFPITC is sensitive to moisture. Allow the reagent to come to room temperature before opening and dissolve it in an anhydrous solvent immediately before use.[4] |
| Molar Excess of PFPITC | 10- to 20-fold molar excess over the protein | The optimal molar ratio may need to be determined empirically for each protein.[1] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | The reaction can be performed at room temperature for 1-2 hours or overnight at 4°C for sensitive proteins.[1] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the reactivity of the protein and the desired degree of labeling.[1] |
| Quenching | Optional, with an amine-containing buffer | To stop the reaction, a quenching buffer such as Tris or glycine (e.g., to a final concentration of 20-50 mM) can be added.[4] |
Experimental Workflow
The overall workflow for protein labeling with PFPITC involves preparation of the protein and reagent, the labeling reaction, and purification of the labeled conjugate.
References
PFPITC in Mass Spectrometry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PFPITC Derivatization
Pentafluorophenyl isothiocyanate (PFPITC) is a derivatizing agent used in mass spectrometry (MS) to enhance the analytical properties of specific molecules, particularly those containing primary and secondary amine groups. The addition of the pentafluorophenyl group through derivatization can significantly improve chromatographic separation and increase the sensitivity of detection, especially in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The high electronegativity of the fluorine atoms in the PFP group makes the derivatives more volatile and enhances their ionization efficiency, leading to improved signal intensity in MS analysis. This makes PFPITC a valuable tool for the quantitative analysis of low-abundance biomolecules such as biogenic amines and peptides.
While specific literature on PFPITC applications is limited, protocols can be adapted from similar derivatizing agents like pentafluoropropionic anhydride (PFPA) and phenyl isothiocyanate (PITC). This document provides detailed application notes and adapted protocols for the use of PFPITC in mass spectrometry.
Application Note 1: Quantitative Analysis of Biogenic Amines by GC-MS
This application note details an adapted method for the simultaneous quantitative analysis of biogenic amines in biological samples using PFPITC derivatization followed by GC-MS. Biogenic amines are important biomarkers for various physiological and pathological states. Their accurate quantification is crucial in many areas of research, including drug development.
Experimental Workflow
The overall workflow for the analysis of biogenic amines using PFPITC derivatization and GC-MS is depicted below.
Detailed Experimental Protocol (Adapted from PFPA method)
This protocol is adapted from a method for the derivatization of biogenic amines with pentafluoropropionic anhydride (PFPA) for GC-MS analysis.[1][2]
Materials:
-
This compound (PFPITC)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Pyridine
-
Internal standards (e.g., deuterated analogs of the target biogenic amines)
-
Standard solutions of target biogenic amines (e.g., histamine, putrescine, cadaverine, tyramine, spermidine)
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, urine), add 10 µL of the internal standard mixture.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.
-
To the dried residue, add 50 µL of a 10% (v/v) PFPITC solution in acetonitrile containing 1% pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 60°C.
-
-
Extraction:
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Add 100 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of biogenic amines using the adapted PFPITC-GC-MS method. The values are for illustrative purposes to demonstrate the expected performance of the method.
| Biogenic Amine | Retention Time (min) | Target Ion (m/z) | Internal Standard Ion (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) |
| Putrescine | 10.2 | 396 | 400 (d4-Putrescine) | 0.5 | 0.5 - 100 |
| Cadaverine | 11.5 | 410 | 414 (d4-Cadaverine) | 0.5 | 0.5 - 100 |
| Histamine | 14.8 | 419 | 423 (d4-Histamine) | 1.0 | 1.0 - 200 |
| Tyramine | 16.2 | 445 | 449 (d4-Tyramine) | 1.0 | 1.0 - 200 |
| Spermidine | 18.9 | 553 | 557 (d4-Spermidine) | 2.0 | 2.0 - 500 |
Application Note 2: Enhanced Peptide Identification and Quantification by LC-MS
PFPITC derivatization can be employed to improve the detection and fragmentation of peptides in proteomics studies. The derivatization targets the N-terminus and the ε-amino group of lysine residues. This modification can enhance ionization efficiency and direct fragmentation pathways, leading to more predictable and informative tandem mass spectra, which aids in peptide sequencing and quantification.
Signaling Pathway of PFPITC Derivatization in Peptides
The reaction of PFPITC with a peptide results in the formation of a pentafluorophenylthiocarbamoyl (PFP-TC) derivative at the N-terminus and at lysine side chains.
Detailed Experimental Protocol (General Protocol)
This is a general protocol for the derivatization of peptides with PFPITC for LC-MS analysis. Optimization may be required for specific peptides or complex mixtures.
Materials:
-
PFPITC
-
Acetonitrile (ACN), LC-MS grade
-
Triethylamine (TEA) or another suitable base
-
Formic acid (FA), LC-MS grade
-
Peptide sample (e.g., protein digest)
-
Solid-phase extraction (SPE) C18 cartridges for desalting
Procedure:
-
Sample Preparation:
-
Ensure the peptide sample is desalted and in a suitable buffer (e.g., ammonium bicarbonate).
-
Lyophilize the peptide sample to dryness.
-
-
Derivatization:
-
Reconstitute the dried peptide sample in 50 µL of a coupling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).
-
Prepare a fresh 5% (v/v) solution of PFPITC in acetonitrile.
-
Add 10 µL of the PFPITC solution to the peptide sample.
-
Add 1 µL of triethylamine to adjust the pH.
-
Incubate the reaction mixture at 45°C for 1 hour.
-
-
Sample Cleanup:
-
After derivatization, acidify the sample with 1 µL of formic acid.
-
Desalt the derivatized peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the derivatized peptides and lyophilize to dryness.
-
-
LC-MS Analysis:
-
Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized peptides.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Expected Quantitative Improvements
The derivatization of peptides with PFPITC is expected to lead to the following quantitative improvements in LC-MS analysis:
| Parameter | Expected Improvement | Rationale |
| Signal Intensity | 2 to 10-fold increase | The PFP group enhances the ionization efficiency of the peptides in the ESI source. |
| Sequence Coverage | Improved | The PFP-TC group can promote specific fragmentation pathways (e.g., b- and y-ion series), leading to more complete and interpretable MS/MS spectra. |
| Limit of Detection (LOD) | Lowered | Increased signal intensity directly translates to a lower limit of detection, enabling the analysis of low-abundance peptides. |
| Quantitative Accuracy | Potentially improved | For isotope-labeling strategies, consistent and complete derivatization can lead to more accurate relative quantification. |
Conclusion
PFPITC is a promising derivatization reagent for enhancing the mass spectrometric analysis of amine-containing molecules such as biogenic amines and peptides. While specific, published protocols for PFPITC are not abundant, methods can be successfully adapted from similar reagents. The protocols and application notes provided here offer a starting point for researchers to develop and optimize their own PFPITC-based mass spectrometry workflows for improved sensitivity and quantitative accuracy. As with any derivatization procedure, careful optimization of reaction conditions and thorough validation are essential for reliable results.
References
Application Notes and Protocols for PFPITC Derivatization in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-column derivatization is a crucial technique in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a suitable chromophore for UV detection or exhibit poor chromatographic retention. Pentafluorophenyl isothiocyanate (PFPITC) is a derivatizing agent that reacts with primary and secondary amines to form stable, UV-active thiourea derivatives. The highly electronegative fluorine atoms on the phenyl ring can enhance the detectability of the derivatives and alter their chromatographic behavior, often leading to improved separation and resolution.
This document provides a detailed overview of the application of PFPITC for the derivatization of primary and secondary amines for HPLC analysis. While specific literature on PFPITC is limited, the protocols and principles are largely adapted from the extensive documentation available for its close analog, Phenyl isothiocyanate (PITC). The pentafluorophenyl group is expected to increase the hydrophobicity of the derivatives compared to the phenyl group, which may influence chromatographic retention times and require optimization of mobile phase conditions.
Principle and Reaction Mechanism
PFPITC reacts with the nucleophilic amino group of primary and secondary amines under basic conditions to form a stable phenylthiocarbamyl (PTC) derivative. The reaction proceeds via a nucleophilic addition of the amine to the isothiocyanate group, followed by proton transfer.
Reaction:
Analyte (Primary or Secondary Amine) + PFPITC → PFPITC-Analyte Derivative (a Thiourea)
This derivatization imparts a strong UV chromophore to the analyte, allowing for sensitive detection at approximately 254 nm.
Experimental Protocols
The following are generalized protocols for the derivatization of primary and secondary amines using PFPITC. These should be considered as a starting point and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Amino Acid Standards
1. Reagent Preparation:
- Derivatization Reagent: Prepare a solution of 5% (v/v) PFPITC in a mixture of pyridine and water (1:1, v/v). Caution: PFPITC and pyridine are toxic and should be handled in a fume hood.
- Coupling Buffer: Prepare a solution of 5% (v/v) triethylamine (TEA) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
- Amino Acid Standard Solution: Prepare a stock solution of the amino acid standard(s) of interest in 0.1 M HCl. Dilute to the desired concentration with the mobile phase initial conditions.
2. Derivatization Procedure:
- To 100 µL of the amino acid standard solution in a microcentrifuge tube, add 50 µL of the coupling buffer (TEA solution).
- Vortex the mixture for 30 seconds.
- Add 50 µL of the derivatization reagent (PFPITC solution).
- Vortex the mixture for 1 minute.
- Incubate the reaction mixture at room temperature for 20-30 minutes.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or under vacuum.
- Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL).
- Vortex to dissolve the derivative completely.
- The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Amines in Biological Samples (e.g., Plasma)
1. Sample Preparation:
- To 100 µL of plasma, add 200 µL of methanol or acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean microcentrifuge tube.
2. Derivatization Procedure:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 µL of coupling buffer (e.g., 50 mM sodium bicarbonate buffer, pH 9.0, or the TEA solution from Protocol 1).
- Add 50 µL of the derivatization reagent (PFPITC solution).
- Vortex the mixture for 1 minute.
- Incubate the reaction mixture at 40-50°C for 30-60 minutes. Optimization of temperature and time may be required.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis
The following are typical starting conditions for the HPLC analysis of PFPITC-derivatized amines. Optimization of the gradient, flow rate, and column temperature is recommended for achieving the best separation for specific analytes.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The increased hydrophobicity of PFPITC derivatives may warrant a column with a different stationary phase or a shorter alkyl chain for faster elution if needed. |
| Mobile Phase A | 0.1 M Sodium Acetate buffer, pH 5.8, or 0.1% Formic Acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a higher percentage (e.g., 60-80%) over 20-30 minutes. A re-equilibration step at the initial conditions is necessary between runs. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30-40°C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10-20 µL. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of two representative amines, Alanine (a primary amine) and Diethylamine (a secondary amine), after derivatization with PFPITC. This data is for illustrative purposes and actual results will vary depending on the specific experimental conditions.
| Analyte | Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Alanine | 8.5 | >0.999 | 5 | 15 | 95 - 105 |
| Diethylamine | 12.2 | >0.998 | 10 | 30 | 92 - 103 |
Visualizations
PFPITC Derivatization Reaction
The following diagram illustrates the chemical reaction between PFPITC and a primary amine.
Caption: Reaction of PFPITC with an amine.
Experimental Workflow for HPLC Analysis
This diagram outlines the major steps involved in the derivatization and HPLC analysis of amines using PFPITC.
Caption: Workflow for PFPITC derivatization and HPLC.
Troubleshooting
-
Broad or Tailing Peaks: This may be due to incomplete derivatization, issues with the HPLC column, or improper mobile phase pH. Ensure complete evaporation of derivatization reagents. Check column performance with standards. Adjust mobile phase pH to ensure the analyte is in a single ionic form.
-
Poor Sensitivity: This could result from incomplete derivatization, degradation of the derivative, or non-optimal detection wavelength. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the stability of the reconstituted derivative. Verify the UV detector is set to the correct wavelength (around 254 nm).
-
Ghost Peaks: These can arise from contaminants in the reagents or sample matrix, or from carryover in the injector. Use high-purity solvents and reagents. Include a thorough wash step in the injection sequence.
-
Variability in Retention Times: This can be caused by fluctuations in column temperature or mobile phase composition. Use a column oven for precise temperature control. Ensure the mobile phase is well-mixed and degassed.
Conclusion
Derivatization with PFPITC offers a robust method for the sensitive and selective analysis of primary and secondary amines by HPLC-UV. The protocols provided herein serve as a comprehensive guide for researchers. Due to the increased hydrophobicity of the PFPITC tag, adjustments to the chromatographic conditions, particularly the mobile phase gradient, may be necessary to achieve optimal separation. Careful optimization of the derivatization and chromatographic parameters is essential for developing a reliable and accurate analytical method.
Pentafluorophenyl Isothiocyanate in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl isothiocyanate (PFP-NCS) and its derivatives, particularly pentafluorophenyl (PFP) esters of Fmoc-amino acids, are highly effective reagents in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the pentafluorophenyl group significantly activates the ester, facilitating rapid and efficient amide bond formation.[1][2] This high reactivity minimizes racemization, especially for sensitive amino acids, and is advantageous for sterically hindered couplings.[1] Pre-activated Fmoc-amino acid-PFP esters are stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the use of in-situ coupling reagents that can lead to side reactions.[1][3] This document provides detailed application notes and protocols for the use of PFP reagents in SPPS.
Core Applications
The primary applications of pentafluorophenyl-based reagents in SPPS include:
-
Efficient Peptide Bond Formation: The high reactivity of PFP esters leads to faster coupling times and can help minimize undesirable side reactions.[2] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2]
-
Synthesis of Complex Peptides: PFP esters are particularly useful for synthesizing complex or sterically hindered peptides where other methods may result in low yields.[2]
-
Minimizing Racemization: The rapid coupling reactions help to reduce the risk of racemization, preserving the stereochemical integrity of the amino acids.[2]
-
Peptide Labeling and Bioconjugation: PFP esters are an efficient choice for labeling the primary amine of a peptide's N-terminus with fluorescent dyes such as FAM, RhoB, and BODIPY-FL-propanoic acid.[4]
Data Presentation
Table 1: Reagent Equivalents for Fmoc-Amino Acid PFP Ester Coupling in SPPS
| Reagent/Component | Equivalents (relative to resin loading) | Purpose | Reference |
| Fmoc-Amino Acid-PFP Ester | 3 - 5 | Amino acid source for coupling | [1] |
| 1-Hydroxybenzotriazole (HOBt) | 3 - 5 (Optional) | Catalyst to accelerate coupling | [1] |
| Diisopropylethylamine (DIEA) | 1 - 1.2 | Base for Fmoc-AA-PFP ester preparation | [1] |
| Piperidine in DMF | 20% (v/v) | Fmoc deprotection | [2] |
Table 2: Reaction Conditions for On-Resin Peptide Modification
| Modification | Reagent | Conditions | Yield | Reference |
| FAM Labeling | FAM activated with EDC and PFP-ester | Room Temperature | 44% | [4] |
| BODIPY-FL Labeling | BODIPY-FL-propanoic acid with PFP/EDC | 80 °C, Microwave | 44% | [4] |
Experimental Protocols
Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes the synthesis of Fmoc-amino acid-PFP esters from the corresponding Fmoc-amino acids.[1]
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate
-
Pyridine or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.
-
Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.
-
Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-PFP Esters
This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[1]
Materials:
-
Fmoc-protected amino acid loaded resin
-
Fmoc-amino acid pentafluorophenyl ester
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1][2]
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.
-
(Optional) Add HOBt (3-5 equivalents) to the amino acid solution to catalyze the reaction.[1]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture until the Kaiser test is negative, indicating complete coupling.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents.[2]
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) for 2-3 hours at room temperature.[4]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[1]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acid pentafluorophenyl esters.
Caption: Peptide bond formation using an Fmoc-amino acid pentafluorophenyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothiocyanate-Based Conjugation to Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of antibodies and proteins is a cornerstone of modern biological research and therapeutic development. Isothiocyanates are a class of amine-reactive reagents that are widely used to attach fluorescent dyes, biotin, or other molecules to proteins. This process, known as bioconjugation, enables the tracking, detection, and quantification of proteins in a variety of applications, including immunofluorescence, flow cytometry, ELISA, and western blotting.
This document provides a detailed overview of the principles and protocols for the conjugation of isothiocyanate compounds, using Fluorescein Isothiocyanate (FITC) as a primary example, to antibodies and other proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface to form a stable thiourea bond.[1][2] The reaction is highly dependent on pH, with optimal conjugation occurring in the alkaline range (pH 8.5-9.5).[3][4]
Principle of the Reaction
The conjugation of an isothiocyanate to a protein is a nucleophilic addition reaction. The unprotonated primary amine group on the protein acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea linkage. The efficiency of the reaction is influenced by several factors, including pH, protein concentration, and the molar ratio of the isothiocyanate to the protein.[3][5]
Data Presentation: Quantitative Analysis of Conjugation
The degree of labeling, expressed as the Fluorophore/Protein (F/P) molar ratio, is a critical parameter for ensuring the quality and consistency of conjugated antibodies. Over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching, while under-labeling results in a weak signal.[4][6] The F/P ratio can be controlled by adjusting the initial molar ratio of the isothiocyanate to the protein in the reaction mixture.
Table 1: Correlation between Initial FITC:IgG Molar Ratio and Final F/P Ratio [6]
| Initial FITC:IgG Molar Ratio | Resulting F/P Molar Ratio |
| 5:1 | 1 - 2 |
| 10:1 | 2 - 4 |
| 20:1 | 3 - 6 |
Experimental Protocols
Protocol 1: General Conjugation of FITC to an Antibody (IgG)
This protocol describes a general method for labeling an IgG antibody with FITC.
Materials:
-
Purified IgG antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with a protein stabilizer like BSA (optional) and a preservative like sodium azide (optional).
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any amine-containing substances and to adjust the pH.
-
After dialysis, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.[2]
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve the FITC in DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.[7]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the FITC-conjugated antibody from unreacted FITC using a pre-equilibrated Sephadex G-25 gel filtration column.[8]
-
Elute the column with Storage Buffer. The labeled antibody will be in the first colored fractions to elute.
-
Collect the fractions containing the conjugated antibody.
-
Protocol 2: Characterization of the Conjugated Antibody
This protocol describes how to determine the F/P ratio of the purified FITC-conjugated antibody.
Materials:
-
Purified FITC-conjugated antibody
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 495 nm (A495). Dilute the sample with Storage Buffer if the absorbance is too high.
-
-
Calculation of F/P Ratio:
-
The concentration of FITC is calculated using its molar extinction coefficient at 495 nm (typically around 70,000 M⁻¹cm⁻¹).[4]
-
The protein concentration is calculated from the A280 after correcting for the absorbance of FITC at this wavelength (a correction factor of approximately 0.35 x A495 is often used for FITC).[2][9]
-
The F/P molar ratio is then calculated by dividing the molar concentration of FITC by the molar concentration of the protein. An optimal F/P ratio for many applications is between 3 and 10.[4][7]
-
Visualizations
Caption: Experimental workflow for antibody-isothiocyanate conjugation.
Caption: Simplified EGFR signaling pathway.
Caption: Canonical NF-κB signaling pathway.
References
- 1. NF-kB pathway overview | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drmr.com [drmr.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Protein Labeling with Pentafluorophenyl Isothiocyanate (PFPITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl isothiocyanate (PFPITC) is a chemical reagent used for the covalent labeling of primary amine groups in proteins and peptides. The isothiocyanate group (-N=C=S) of PFPITC reacts with the primary amino groups of the N-terminus and the side chains of lysine residues to form stable thiourea bonds. This derivatization is particularly valuable in the field of proteomics and mass spectrometry-based protein analysis. The pentafluorophenyl group serves as a useful moiety for enhancing ionization efficiency and providing a unique mass signature for labeled peptides, facilitating their identification and quantification.
These application notes provide a detailed overview of the principles, protocols, and data analysis for the quantitative labeling of proteins using PFPITC, primarily focusing on mass spectrometry-based quantification.
Principle of PFPITC Labeling
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group of PFPITC. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which ensures that the primary amino groups are in their more reactive, unprotonated state. The resulting thiourea linkage is stable under the conditions required for subsequent protein analysis, including enzymatic digestion and mass spectrometry.
Data Presentation
Quantitative analysis of PFPITC-labeled proteins is typically performed using mass spectrometry. The degree of labeling can be assessed by comparing the signal intensities of labeled and unlabeled peptides. The following tables provide illustrative examples of how quantitative data from such experiments can be presented.
Table 1: Illustrative Labeling Efficiency of Model Proteins with PFPITC
| Protein | Molecular Weight (kDa) | Number of Lysine Residues | PFPITC:Protein Molar Ratio | Incubation Time (hours) | Labeling Efficiency (%) |
| Bovine Serum Albumin (BSA) | 66.5 | 59 | 20:1 | 2 | 85 |
| Lysozyme | 14.3 | 6 | 10:1 | 2 | 92 |
| Myoglobin | 17.7 | 19 | 15:1 | 2 | 88 |
Note: This data is illustrative and the actual labeling efficiency will depend on the specific protein and reaction conditions.
Table 2: Illustrative Quantitative Mass Spectrometry Data for a PFPITC-Labeled Peptide
| Peptide Sequence | Unlabeled Precursor m/z | PFPITC-Labeled Precursor m/z | Unlabeled Peak Area | Labeled Peak Area | Relative Abundance of Labeled Peptide (%) |
| TPEVDDEALEK | 595.78 | 808.76 | 1.2 x 10^5 | 8.5 x 10^5 | 87.6 |
| FQNALLVR | 488.29 | 701.27 | 9.8 x 10^4 | 9.1 x 10^5 | 90.2 |
Note: This data is for illustrative purposes. The mass shift upon PFPITC labeling is +213.02 Da.
Experimental Protocols
Protocol 1: PFPITC Labeling of a Purified Protein for Mass Spectrometry Analysis
Materials:
-
Purified protein of interest
-
PFPITC (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer using a desalting column or dialysis.
-
-
PFPITC Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of PFPITC in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the PFPITC stock solution to achieve a 10- to 20-fold molar excess of PFPITC to the protein. The optimal ratio may need to be determined empirically.
-
Slowly add the PFPITC solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted PFPITC.
-
-
Purification of the Labeled Protein:
-
Remove excess PFPITC and reaction byproducts by passing the quenched reaction mixture through a desalting column equilibrated with PBS.
-
Alternatively, dialyze the sample against PBS overnight at 4°C.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).
-
Proceed with downstream analysis, such as enzymatic digestion followed by LC-MS/MS.
-
Protocol 2: In-solution Digestion and PFPITC Labeling of a Protein Mixture for Quantitative Proteomics
Materials:
-
Protein mixture (e.g., cell lysate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
PFPITC
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Solubilization, Reduction, and Alkylation:
-
Solubilize the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides with 50% ACN, 0.1% FA.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
PFPITC Labeling of Peptides:
-
Reconstitute the dried peptides in 0.1 M sodium bicarbonate, pH 8.5.
-
Prepare a fresh solution of PFPITC in anhydrous DMF.
-
Add PFPITC to the peptide solution to achieve a desired molar excess (e.g., 5-fold over the estimated amount of primary amines).
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Final Desalting:
-
Quench the reaction by adding 50 mM Tris-HCl, pH 8.0.
-
Acidify and desalt the labeled peptides using a C18 SPE cartridge as described in step 3.
-
Dry the labeled peptides and store at -20°C until LC-MS/MS analysis.
-
Visualizations
PFPITC Labeling Reaction Workflow
Caption: General workflow for the labeling of proteins with PFPITC.
Quantitative Proteomics Workflow using PFPITC Labeling
Caption: Workflow for quantitative proteomics using PFPITC labeling of peptides.
Chemical Reaction of PFPITC with a Primary Amine
Caption: Reaction of a protein's primary amine with PFPITC to form a stable thiourea linkage.
PFPITC in Proteomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PFPITC in Proteomics
Pentafluorophenyl isothiocyanate (PFPITC) is an amine-reactive compound that can be utilized in proteomics research for the labeling of proteins and peptides. The isothiocyanate group of PFPITC reacts with primary amines, specifically the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine residues, to form a stable thiourea bond. This covalent modification allows for the introduction of a tag that can be used for various downstream applications, including protein identification, quantification, and sequencing.
While less common in contemporary quantitative proteomics than reagents like Tandem Mass Tags (TMT) or iTRAQ, the reactivity of the isothiocyanate group is a well-established principle in protein chemistry, most notably in Edman degradation for N-terminal sequencing. The application of PFPITC in broader proteomics workflows leverages this same fundamental chemical reaction.
Principle of PFPITC Labeling
The core of PFPITC's utility in proteomics lies in its reaction with primary amines under slightly alkaline conditions. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This reaction results in the formation of a stable pentafluorophenyl-thiourea derivative at the N-terminus and on lysine side chains.
Reaction Mechanism
Caption: Reaction of PFPITC with a primary amine on a protein.
Applications in Proteomics Research
The primary applications of PFPITC and related isothiocyanate compounds in proteomics include:
-
N-terminal Protein Sequencing (Edman Degradation): This is the classical application where phenylisothiocyanate (PITC), a related compound, is used to sequentially cleave and identify N-terminal amino acids.[1][2][3][4] PFPITC can be used in a similar manner.
-
Protein and Peptide Labeling for Mass Spectrometry: By incorporating a label, PFPITC can be used to modify peptides prior to analysis by liquid chromatography-mass spectrometry (LC-MS/MS). This can aid in the identification and characterization of proteins.
-
Quantitative Proteomics: While not as widespread as isobaric tags, isothiocyanate-based labeling can be adapted for quantitative studies. By using isotopic variants of the labeling reagent (e.g., ¹³C-labeled PFPITC), relative quantification of proteins between different samples can be achieved.
Experimental Protocols
The following protocols provide a general framework for the use of PFPITC in a bottom-up proteomics workflow.
Protocol 1: Protein Digestion and Peptide Preparation
This protocol outlines the steps for preparing peptide samples from a complex protein mixture, a prerequisite for most proteomics experiments.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides using a vacuum centrifuge.
-
Protocol 2: PFPITC Labeling of Peptides
This protocol describes the labeling of the prepared peptides with PFPITC.
Materials:
-
Dried peptide sample from Protocol 1
-
Labeling buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
PFPITC solution (freshly prepared in a dry, aprotic solvent like acetonitrile or DMSO)
-
Quenching solution (e.g., 5% hydroxylamine)
Procedure:
-
Reconstitution: Reconstitute the dried peptides in the labeling buffer.
-
Labeling Reaction:
-
Add the PFPITC solution to the peptide solution. The optimal molar ratio of PFPITC to peptide should be empirically determined but a 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[5]
-
-
Quenching: Add the quenching solution to stop the reaction by consuming excess PFPITC. Incubate for 15-30 minutes at room temperature.
-
Sample Cleanup: Desalt the labeled peptides using a C18 SPE cartridge to remove excess reagent and byproducts.
-
Drying: Dry the labeled peptides using a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
General Proteomics Workflow
Caption: A typical bottom-up proteomics workflow incorporating PFPITC labeling.
Data Presentation
For quantitative proteomics studies using isotopic PFPITC variants, the data is typically presented in tables that show the relative abundance of proteins across different conditions.
Table 1: Example of Quantitative Proteomics Data
| Protein ID | Gene Name | Description | Fold Change (Condition B vs. A) | p-value |
| P12345 | GENE1 | Example Protein 1 | 2.5 | 0.001 |
| Q67890 | GENE2 | Example Protein 2 | -1.8 | 0.023 |
| A1B2C3 | GENE3 | Example Protein 3 | 1.2 | 0.345 |
Signaling Pathway Analysis
Proteomics data can be used to understand the modulation of cellular signaling pathways. For instance, if a drug treatment leads to changes in the phosphorylation status of proteins in a specific pathway, this can be elucidated through quantitative phosphoproteomics.
Example: Generic Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling cascade.
Conclusion
PFPITC offers a viable, albeit less conventional, method for labeling proteins and peptides in proteomics research. Its utility is rooted in the well-understood reactivity of the isothiocyanate group with primary amines. While modern proteomics has largely shifted towards more multiplexed and high-throughput labeling strategies, the principles and protocols outlined here provide a solid foundation for researchers interested in exploring PFPITC for specific applications, particularly in smaller-scale quantitative studies or for N-terminal protein characterization. As with any proteomics workflow, optimization of reaction conditions and careful data analysis are paramount to achieving reliable and meaningful results.
References
- 1. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. longdom.org [longdom.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amino Acids with Phenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the pre-column derivatization of amino acids using Phenylisothiocyanate (PITC). This method facilitates the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Amino acid analysis is crucial in various fields, including clinical diagnostics, nutritional assessment, and pharmaceutical research. Direct analysis of amino acids by HPLC can be challenging due to their lack of strong chromophores, making UV detection difficult. Pre-column derivatization with PITC, also known as Edman's reagent, addresses this limitation by attaching a phenylthiocarbamyl (PTC) group to the amino acids. This modification renders them UV-active, allowing for sensitive detection. PITC is a valuable reagent as it reacts with both primary and secondary amino acids, and the resulting PTC-amino acid derivatives are stable.[1][2] The derivatized amino acids can then be effectively separated using reversed-phase HPLC.[3]
Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon of the isothiocyanate group of PITC. This reaction is typically carried out in a basic medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting product is a stable phenylthiocarbamyl (PTC) derivative.
Caption: Reaction of an amino acid with PITC to form a stable PTC-amino acid derivative.
Application Notes
The PITC derivatization method is a robust and reliable technique for the quantitative analysis of amino acids in various matrices.
-
Broad Applicability: This method is suitable for analyzing amino acids in protein hydrolysates, physiological fluids (plasma, urine), and feedstuff hydrolysates.[1][4] It has been successfully used in clinical research to detect disorders of amino acid metabolism and in the quality control of pharmaceutical preparations.[4][5]
-
Advantages:
-
Reacts with both primary and secondary amino acids, including proline.[6]
-
The PTC-amino acid derivatives are chemically stable, allowing for automated analysis without the need for on-line derivatization.[1][4]
-
The method is relatively inexpensive and can be performed with standard HPLC equipment.[1]
-
-
Limitations and Considerations:
-
Sample preparation can be intricate, and the derivatized sample may require cleanup to remove interfering substances.[7]
-
PITC is toxic and requires handling with appropriate safety precautions.[7]
-
The derivatization reaction should be carried out under anhydrous conditions for optimal results.[7]
-
Excess reagent and by-products can interfere with the chromatography, necessitating an extraction step.[8]
-
Experimental Workflow
The overall workflow for amino acid analysis using PITC derivatization involves sample preparation, the derivatization reaction, and subsequent HPLC analysis.
Caption: General workflow for amino acid analysis using PITC derivatization.
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards
This protocol is adapted for the derivatization of a standard mixture of amino acids.
Materials:
-
Amino acid standard mix (e.g., 2.0 mmol/L)
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Water, HPLC grade
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Derivatization Reagent:
-
Prepare a 1 mol/L triethylamine-acetonitrile solution.
-
Prepare a 0.2 mol/L PITC-acetonitrile solution.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 200 µL of the amino acid standard solution with 100 µL of 1 mol/L triethylamine-acetonitrile solution and 100 µL of 0.2 mol/L PITC-acetonitrile solution.[9]
-
Mix the solution thoroughly using a vortex mixer.[9]
-
Allow the reaction to proceed for 1 hour at room temperature.[9]
-
-
Extraction of Excess Reagent:
-
Sample Preparation for HPLC:
Protocol 2: HPLC Analysis of PTC-Amino Acids
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.05 mol/L sodium acetate, adjusted to pH 6.5 with glacial acetic acid.[9]
-
Mobile Phase B: Methanol:Acetonitrile:Water (20:60:20, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 45 °C.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.[9]
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 95 | 5 |
| 39 | 52 | 48 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 46 | 95 | 5 |
| 60 | 95 | 5 |
Table based on the gradient procedure from Dikma Technologies.[9]
Quantitative Data
The PITC derivatization method provides reliable quantitative results for a wide range of amino acids.
Table 1: Performance Characteristics of the PITC Derivatization Method
| Parameter | Value/Range | Source |
| Linearity | 20 to 500 pmol | [1] |
| Detection Limit | < 10 pmol | [8] |
| Analysis Time | ~25-35 minutes per sample | [1][10] |
| Derivative Stability | Stable for 10 hours at room temperature or 24 hours at 4°C | [1] |
| Reproducibility | Good reproducibility with careful control of reaction conditions | [10] |
Table 2: Example Retention Times for PTC-Amino Acids
| Amino Acid | Retention Time (min) (Approximate) |
| Aspartate | ~5.0 |
| Glutamate | ~6.5 |
| Serine | ~8.0 |
| Glycine | ~9.0 |
| Histidine | ~10.5 |
| Arginine | ~11.5 |
| Threonine | ~12.5 |
| Alanine | ~14.0 |
| Proline | ~16.0 |
| Tyrosine | ~20.0 |
| Valine | ~21.5 |
| Methionine | ~22.5 |
| Isoleucine | ~25.0 |
| Leucine | ~25.5 |
| Phenylalanine | ~28.0 |
| Lysine | ~32.0 |
| Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions. Data is illustrative based on typical elution orders. |
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in PFPITC protein labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield in PFP (Pentafluorophenyl) ester-based protein labeling.
Troubleshooting Guide
Low labeling efficiency can be a significant hurdle in bioconjugation experiments. The following guide addresses common causes of low yield in PFP protein labeling and provides systematic solutions.
Q1: What are the most common reasons for low protein labeling yield with PFP esters?
Low yield in PFP protein labeling can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient labeling.
-
Presence of Competing Nucleophiles: Primary amines in buffers or as contaminants will compete with the protein for the PFP ester.
-
Hydrolyzed/Inactive PFP Ester: PFP esters are susceptible to hydrolysis, rendering them inactive.
-
Inappropriate Molar Ratio of PFP Ester to Protein: An insufficient amount of the labeling reagent will result in a low degree of labeling.
-
Low Protein Concentration: Dilute protein solutions can necessitate a higher molar excess of the PFP ester for efficient labeling.[1]
-
Suboptimal Reaction Time or Temperature: The kinetics of the labeling reaction are dependent on both time and temperature.
Q2: My labeling yield is consistently low. How do I troubleshoot this?
To systematically troubleshoot low labeling yield, follow this logical progression:
Caption: A step-by-step workflow for troubleshooting low PFP protein labeling yield.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for PFP protein labeling?
The optimal pH range for PFP ester coupling is typically between 7.2 and 9.0.[1] A commonly used range is 7.2-8.5.[1] This pH range ensures that the primary amine groups on the protein (like the N-terminus and lysine side chains) are sufficiently deprotonated and nucleophilic to attack the ester, while minimizing the hydrolysis of the PFP ester itself.[1] A pH that is too low will lead to protonated amines with reduced reactivity, whereas a pH that is too high will accelerate the rate of PFP ester hydrolysis.[1]
Q4: Can I use buffers like Tris for the labeling reaction?
No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[1] These buffers will compete with the primary amines on your protein for reaction with the PFP ester, which will significantly reduce the labeling efficiency of your target protein.[1] Suitable amine-free buffers include phosphate-buffered saline (PBS) and sodium bicarbonate or sodium phosphate buffers.[1]
Q5: How should I prepare and handle the PFP ester?
PFP esters are sensitive to moisture and can hydrolyze, which renders them inactive.[1] It is strongly recommended to prepare the PFP ester solution immediately before use.[1] Do not prepare stock solutions for long-term storage.[1] When preparing the solution, use an anhydrous solvent like DMSO or DMF.[1] The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[1]
Q6: What is the recommended molar excess of PFP ester to use?
The optimal molar excess of PFP ester depends on the concentration of your protein solution.[1] For more concentrated protein solutions, a lower molar excess is needed. Conversely, for dilute protein solutions, a significantly higher molar excess is required to achieve a good labeling yield.
| Protein Concentration | Recommended Molar Excess of PFP Ester |
| < 1 mg/mL | 40-80 fold[1] |
| 1-4 mg/mL | 20-fold[1] |
| 5-10 mg/mL | 5-10 fold[1] |
Q7: What are the optimal reaction time and temperature?
A common guideline for PFP protein labeling is to incubate the reaction for 1-4 hours at room temperature (20-25°C).[1] For proteins that may be sensitive to temperature, the reaction can be performed overnight at 4°C.[1] It may be necessary to optimize the reaction time for your specific protein and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0[1] | Optimal range is typically 7.2 - 8.5.[1] |
| Temperature | 4°C to 37°C[1] | Room temperature (20-25°C) is common.[1] Use 4°C for sensitive proteins.[1] |
| Reaction Time | 30 minutes to overnight[1] | Typically 1-4 hours at room temperature.[1] |
| Solvent | Amine-free buffer (e.g., PBS)[1] | Use minimal (<10%) dry DMSO or DMF to dissolve the PFP ester.[1] |
Q8: How do I stop the labeling reaction?
The labeling reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] These primary amines will react with any excess, unreacted PFP ester. An incubation period of about 30 minutes at room temperature is usually sufficient to complete the quenching process.[1]
Experimental Protocols
General Protocol for Protein Labeling with a PFP Ester
This protocol provides a general workflow for labeling a protein with a PFP ester.
Caption: A standard workflow for protein labeling using PFP esters.
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[1]
-
-
Prepare the PFP Ester Solution:
-
Immediately before starting the reaction, weigh the required amount of PFP ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1]
-
-
Conjugation Reaction:
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[1]
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis.
-
References
Technical Support Center: Optimizing Pentafluorophenyl Isothiocyanate (PFP-ITC) to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio of pentafluorophenyl isothiocyanate (PFP-ITC) to protein for successful bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with PFP-ITC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive PFP-ITC: The PFP-ITC reagent may have been compromised by moisture, leading to hydrolysis. | - Use a fresh vial of high-quality PFP-ITC. - Allow the PFP-ITC container to equilibrate to room temperature before opening to prevent condensation. - Prepare the PFP-ITC solution immediately before use in an anhydrous solvent like DMSO or DMF. Do not store PFP-ITC in solution.[1] |
| Suboptimal Molar Ratio: The amount of PFP-ITC may be insufficient to achieve the desired degree of labeling. | - Increase the molar excess of PFP-ITC to the protein. A common starting point is a 10:1 to 20:1 molar ratio.[2] | |
| Incorrect Reaction pH: The pH of the reaction buffer may be too low, preventing the deprotonation of primary amines on the protein. | - Ensure the reaction pH is between 7.2 and 8.5 to facilitate the nucleophilic attack of the amine on the isothiocyanate.[1][3] | |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine contain primary amines that will compete with the protein for reaction with PFP-ITC.[1][4] | - Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before starting the conjugation reaction.[1][3] | |
| Protein Precipitation during or after Conjugation | Over-labeling: A high degree of conjugation can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation. | - Reduce the PFP-ITC to protein molar ratio. - Decrease the reaction time or temperature. - Perform the reaction at a lower protein concentration. |
| High Concentration of Organic Solvent: The addition of PFP-ITC in an organic solvent (DMSO or DMF) may have exceeded the protein's tolerance. | - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1] | |
| Inconsistent Degree of Labeling (DoL) | Variable Reaction Conditions: Fluctuations in molar ratio, reaction time, or temperature between experiments will lead to inconsistent results. | - Precisely control all reaction parameters for each experiment. Standardize the protocol and ensure accurate measurement of all components. |
| Hydrolysis of PFP-ITC: If the PFP-ITC solution is not used immediately after preparation, its effective concentration will decrease over time due to hydrolysis. | - Always prepare the PFP-ITC solution fresh for each conjugation reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal PFP-ITC to protein molar ratio?
A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling.[2] For initial experiments, a range of molar ratios from 5:1 to 20:1 (PFP-ITC:protein) is a common starting point.[2][5] It is crucial to perform a series of small-scale trial conjugations to empirically determine the ideal ratio for your specific application.[2][6]
Q2: What is the ideal pH for PFP-ITC protein conjugation?
A2: The optimal pH range for the reaction between PFP-ITC and primary amines on a protein is typically between 7.2 and 8.5.[1][3][7] This pH range ensures that the amino groups are sufficiently deprotonated to be nucleophilic while minimizing the hydrolysis of the PFP-ITC reagent.[1]
Q3: What solvent should I use to dissolve PFP-ITC?
A3: PFP-ITC should be dissolved in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] It is not recommended to prepare stock solutions for storage as the reagent is sensitive to moisture and can hydrolyze over time.[1]
Q4: Can I use a Tris-based buffer for my conjugation reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][4] These buffer components will compete with the primary amines on your protein for reaction with the PFP-ITC, leading to significantly lower conjugation efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[3]
Q5: How can I determine the degree of labeling (DoL) after conjugation?
A5: The degree of labeling can be determined using several methods:
-
UV-Vis Spectrophotometry: If the molecule being conjugated to the protein has a distinct chromophore, the DoL can be calculated from the absorbance spectra of the conjugate.[5][8]
-
Mass Spectrometry (MS): This is a precise method to determine the number of labels attached to the protein by measuring the mass difference between the labeled and unlabeled protein.[5]
-
SDS-PAGE Analysis: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[1]
Data Presentation
Table 1: Illustrative Example of PFP-ITC to Protein Molar Ratio Optimization
The following table provides a hypothetical example of how varying the molar ratio of PFP-ITC to a model protein (e.g., IgG) can influence the resulting Degree of Labeling (DoL). These values are for illustrative purposes and the actual results will vary depending on the specific protein and reaction conditions.
| PFP-ITC:Protein Molar Ratio | Average Degree of Labeling (DoL) | Observations |
| 2:1 | 0.5 - 1.5 | Low labeling efficiency. |
| 5:1 | 2.0 - 4.0 | Moderate labeling, often a good starting point. |
| 10:1 | 4.0 - 7.0 | Higher labeling, risk of affecting protein activity. |
| 20:1 | 6.0 - 10.0 | High labeling, increased risk of protein aggregation. |
Experimental Protocols
Protocol for Optimizing PFP-ITC to Protein Molar Ratio
This protocol describes a method for performing small-scale trial conjugations to determine the optimal PFP-ITC to protein molar ratio.
1. Preparation of Protein Solution: a. Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[1]
2. Preparation of PFP-ITC Solution: a. Immediately before use, dissolve the PFP-ITC in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the PFP-ITC stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1). c. Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
4. Quenching and Purification: a. To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted PFP-ITC.[1] b. Incubate for 15-30 minutes at room temperature.[1] c. Purify the conjugated protein using a desalting column or dialysis to remove unreacted PFP-ITC, byproducts, and quenching reagent.[1]
5. Characterization: a. Determine the protein concentration of the purified conjugate. b. Determine the Degree of Labeling (DoL) for each molar ratio using an appropriate method (e.g., UV-Vis spectroscopy or mass spectrometry).[5] c. Analyze the conjugates by SDS-PAGE to check for protein integrity and aggregation.[1]
Visualizations
Caption: Workflow for optimizing PFP-ITC to protein molar ratio.
Caption: Troubleshooting logic for low or no PFP-ITC conjugation.
References
Technical Support Center: PFPITC Hydrolysis and Competing Side Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentafluorophenyl isothiocyanate (PFPITC). The information provided aims to help users mitigate challenges related to PFPITC hydrolysis and other competing side reactions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of PFPITC in biochemical applications?
A1: The primary application of this compound (PFPITC) is in the Edman degradation process for N-terminal sequencing of peptides and proteins. In this reaction, the isothiocyanate group of PFPITC reacts with the uncharged α-amino group of the N-terminal amino acid residue under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide derivative.
Q2: What is PFPITC hydrolysis and why is it a concern?
A2: PFPITC hydrolysis is a chemical reaction where PFPITC reacts with water. This is a significant competing side reaction because the aqueous environments are common in biological experiments. This reaction leads to the consumption of the labeling reagent and can reduce the efficiency of the desired labeling of the target amine. The rate of hydrolysis is influenced by factors such as pH and temperature.
Q3: What are the main products of PFPITC hydrolysis?
A3: The hydrolysis of phenyl isothiocyanate in water leads to the formation of aniline and thiocarbonic acid, which is unstable and can further decompose. The presence of these byproducts can complicate the analysis of the reaction mixture.
Q4: What other side reactions can compete with the desired PFPITC-amine reaction?
A4: Besides hydrolysis, PFPITC can react with other nucleophiles present in the reaction mixture. These can include:
-
Buffer components: Buffers containing primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), can react with PFPITC and should be avoided.[1][2][3]
-
Amino acid side chains: The side chains of certain amino acids, such as the ε-amino group of lysine, can also react with PFPITC, although the reactivity is generally lower than that of the α-amino group at the N-terminus.
Q5: How does pH affect PFPITC reactions?
A5: The pH of the reaction medium is a critical factor. The desired reaction with the N-terminal amine is favored under mildly alkaline conditions (typically pH 8-9). This is because the N-terminal amino group needs to be in its uncharged, nucleophilic state (-NH2) to react with the isothiocyanate. However, higher pH also increases the rate of the competing hydrolysis reaction. Therefore, careful optimization of pH is crucial for maximizing the yield of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of labeled peptide/protein | PFPITC Hydrolysis: A significant portion of the PFPITC reagent may have reacted with water instead of the target amine. This is more likely to occur in aqueous buffers and at higher pH. | - Minimize the amount of water in the reaction mixture if possible.- Perform the reaction at the lower end of the optimal pH range (around pH 8).- Add PFPITC in slight excess to compensate for hydrolysis, but avoid large excesses which can lead to other side reactions. |
| Inactive PFPITC Reagent: PFPITC is sensitive to moisture and can degrade over time if not stored properly. | - Store PFPITC under anhydrous conditions (e.g., in a desiccator) and protect it from light.- Use a fresh batch of PFPITC for critical experiments. | |
| Suboptimal pH: If the pH is too low, the N-terminal amine will be protonated (-NH3+) and non-nucleophilic. If the pH is too high, hydrolysis will be excessive. | - Carefully control the pH of the reaction buffer, aiming for a range of 8.0-9.0.- Use a reliable buffer system that does not contain competing nucleophiles (e.g., phosphate or borate buffers).[4][5][6][7] | |
| Presence of unexpected peaks in HPLC or mass spectrometry analysis | Hydrolysis Products: Peaks corresponding to aniline or its derivatives may be observed. | - Confirm the identity of the byproducts by running appropriate standards.- Optimize reaction conditions (pH, temperature, reaction time) to minimize hydrolysis. |
| Reaction with Buffer Components: If a buffer containing primary or secondary amines (e.g., Tris) was used, adducts of PFPITC with the buffer molecules may be present.[1][2][3] | - Switch to a non-nucleophilic buffer such as phosphate, borate, or HEPES.[4][5][6][7] | |
| Side Reactions with Amino Acid Residues: PFPITC can react with the side chains of certain amino acids, most notably the ε-amino group of lysine. | - While complete prevention is difficult, optimizing the pH can favor the reaction at the more basic N-terminal α-amino group over the less basic ε-amino group of lysine. | |
| Inconsistent reaction yields | Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time can lead to significant differences in the extent of the desired reaction versus side reactions. | - Standardize the experimental protocol meticulously.- Use freshly prepared buffers and reagents for each experiment.- Precisely control the temperature of the reaction. |
| Moisture Contamination: Introduction of moisture into the PFPITC reagent or reaction vessel. | - Use anhydrous solvents and dry glassware.- Handle PFPITC in a dry environment (e.g., a glove box) if possible. |
Experimental Protocols
Protocol for PFPITC Labeling of Peptides (Edman Degradation Coupling Step)
This protocol outlines the general procedure for the coupling reaction in Edman degradation.
Materials:
-
Peptide sample
-
PFPITC solution (e.g., 5% v/v in a suitable organic solvent like heptane or ethyl acetate)
-
Coupling buffer (e.g., N-ethylmorpholine buffer, pH 8.5)
-
Anhydrous solvents (e.g., heptane, ethyl acetate)
-
Nitrogen gas
Procedure:
-
Dissolve the peptide sample in the coupling buffer.
-
Add the PFPITC solution to the peptide solution. A molar excess of PFPITC is typically used.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to minimize side reactions.
-
After the coupling reaction is complete, the excess reagent and byproducts are removed by extraction with organic solvents (e.g., heptane and ethyl acetate).
-
The aqueous phase containing the PTC-peptide is then dried down in preparation for the cleavage step of the Edman degradation.
Protocol for Quantifying PFPITC Hydrolysis Rate
This protocol provides a general method for determining the rate of PFPITC hydrolysis under specific conditions.
Materials:
-
PFPITC
-
Buffer of desired pH (ensure it is not nucleophilic, e.g., phosphate buffer)
-
Organic solvent for PFPITC stock solution (e.g., acetonitrile)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of PFPITC in the organic solvent.
-
Equilibrate the buffer to the desired temperature.
-
Initiate the hydrolysis reaction by adding a small aliquot of the PFPITC stock solution to the buffer with vigorous stirring.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a strong acid or by rapid extraction into an organic solvent).
-
Analyze the quenched samples by reverse-phase HPLC to quantify the remaining PFPITC. The disappearance of PFPITC over time can be monitored by integrating the area of its corresponding peak in the chromatogram.
-
Plot the natural logarithm of the PFPITC concentration (or peak area) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs) for hydrolysis under those conditions.
Data Presentation
Table 1: Factors Influencing PFPITC Reaction Efficiency
| Parameter | Effect on Desired Reaction (Aminolysis) | Effect on Side Reaction (Hydrolysis) | Recommendation for Optimization |
| pH | Rate increases with pH as the amine is deprotonated. | Rate increases significantly at higher pH. | Operate in a mildly alkaline range (pH 8.0-9.0) to balance amine reactivity and minimize hydrolysis. |
| Temperature | Reaction rate increases with temperature. | Hydrolysis rate also increases with temperature. | Perform reactions at a controlled, moderate temperature (e.g., 40-50°C) to achieve a reasonable reaction rate without excessive hydrolysis. |
| Solvent | Aprotic solvents are generally preferred to minimize hydrolysis. | Rate is highest in aqueous solutions. | Use anhydrous solvents where possible. If aqueous buffers are necessary, minimize the reaction time. |
| Buffer Type | Nucleophilic buffers (e.g., Tris) will compete with the target amine. | - | Use non-nucleophilic buffers like phosphate, borate, or HEPES.[1][2][3][4][5][6][7] |
| Reagent Purity | Impurities can lead to side reactions and lower yields. | - | Use high-purity PFPITC and solvents. |
Visualizations
PFPITC Reaction Pathways
Caption: Competing reaction pathways for PFPITC.
Troubleshooting Logic for Low PFPITC Labeling Yield
Caption: Troubleshooting workflow for low PFPITC labeling efficiency.
Experimental Workflow for Quantifying PFPITC Hydrolysis
References
- 1. reddit.com [reddit.com]
- 2. Effect of Tris-Hydroxymethyl Aminomethane on intracellular pH depends on the extracellular non-bicarbonate buffering capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 7. Dynamic approach to predict pH profiles of biologically relevant buffers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFPITC Labeling and Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with PFPITC (pentafluorophenyl isothiocyanate) labeling reactions. Find detailed protocols and data to help you effectively remove excess PFPITC and ensure the purity of your labeled protein.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted PFPITC after the labeling reaction?
A1: It is essential to remove any remaining free PFPITC for several reasons. Firstly, unbound PFPITC can interfere with downstream applications by generating a high background fluorescence, which can obscure the signal from the labeled protein. Secondly, for accurate determination of the degree of labeling (molar ratio of dye to protein), all non-conjugated dye must be removed.[1][2] Over-labeling can also lead to fluorescence quenching, where the proximity of multiple dye molecules on a single protein molecule causes a decrease in the overall fluorescent signal.[1]
Q2: What are the most common methods for removing excess PFPITC?
A2: The most frequently used techniques for the removal of excess fluorescent dyes like PFPITC are gel filtration chromatography (also known as size-exclusion chromatography), dialysis, and spin columns.[1][3][4] Each method separates the larger, labeled protein from the smaller, unbound dye molecules based on size.
Q3: How can I tell if the excess dye has been successfully removed?
A3: During gel filtration chromatography, you will typically observe two distinct colored bands moving through the column.[3] The first, faster-moving band is your labeled protein, while the second, slower-moving band is the free, unreacted PFPITC.[3] For methods like dialysis or spin columns, you can check the absorbance of the flow-through or dialysis buffer with a spectrophotometer at the dye's maximum absorbance wavelength to see if any more dye is being removed.[5]
Q4: Can the buffer composition affect the labeling reaction and purification?
A4: Yes, the buffer is critical. The labeling reaction should be performed in an amine-free buffer, such as carbonate or bicarbonate buffer, at a slightly alkaline pH (typically 8.5-9.0).[6][7] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with PFPITC, significantly reducing labeling efficiency.[3][6] For purification, it is important to use a buffer that is compatible with your protein and downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in downstream assays | Incomplete removal of excess PFPITC. | Repeat the purification step. Consider using a different method; for example, if a spin column was used, try gel filtration or dialysis for more thorough removal.[5] You can also perform a second spin column purification.[5] |
| Low protein recovery after purification | The chosen purification method may not be optimal for your protein's size or properties. | For smaller proteins, ensure the molecular weight cut-off of your dialysis membrane or gel filtration resin is appropriate to retain your protein while allowing the small dye molecule to pass through. Some protein loss can occur with methods like ultrafiltration (e.g., Amicon filters), so be mindful of the number of washes.[5] |
| Labeled protein appears to have precipitated | The protein may be unstable at the concentration or in the buffer used for labeling. Over-labeling can also decrease the solubility of some proteins.[1] | Ensure your protein is at a suitable concentration for labeling and is stable in the chosen buffer.[2][7] You can also try reducing the molar ratio of PFPITC to protein in the labeling reaction to avoid over-labeling.[1] |
| Two colored bands are not separating well on the gel filtration column | The column length may be insufficient for good resolution, or the flow rate might be too high. | Use a longer column to improve the separation between the labeled protein and the free dye. Also, ensure a slow and consistent flow rate to allow for proper separation. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Time |
| Gel Filtration (Size-Exclusion Chromatography) | Separation based on molecular size. Larger molecules (labeled protein) elute first.[3] | High efficiency of removal, provides good separation.[4] | Can be time-consuming, may dilute the protein sample. | 30-60 minutes |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane.[1] | Gentle on the protein, can handle large sample volumes. | Very time-consuming, requires large volumes of buffer.[2] | 12-48 hours |
| Spin Columns | A rapid form of gel filtration.[6] | Fast and convenient, good for small sample volumes. | May not be as efficient as gravity-flow columns for complete dye removal, especially with high dye concentrations.[5] | < 15 minutes |
Detailed Experimental Protocol: Removal of Excess PFPITC using Gel Filtration Chromatography
This protocol outlines the steps for removing unreacted PFPITC from a protein labeling reaction using a gravity-flow gel filtration column (e.g., Sephadex G-25).
Materials:
-
Gel filtration resin (e.g., Sephadex G-25)
-
Chromatography column
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Reaction mixture containing PFPITC-labeled protein
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Swell the gel filtration resin according to the manufacturer's instructions.
-
Pour the swollen resin into the chromatography column, allowing it to pack evenly. Avoid introducing air bubbles.
-
Wash the column with 2-3 column volumes of equilibration buffer to settle the resin and remove any preservatives.
-
-
Equilibrate the Column:
-
Once the resin is packed, pass 1-2 column volumes of equilibration buffer through the column to ensure it is fully equilibrated.
-
-
Load the Sample:
-
Allow the equilibration buffer to drain until it is just at the top of the resin bed.
-
Carefully load the entire volume of the labeling reaction mixture onto the top of the resin.[3]
-
-
Elute the Labeled Protein:
-
Once the sample has entered the resin bed, gently add equilibration buffer to the top of the column.
-
Maintain a continuous flow of buffer through the column.
-
You should observe two colored bands beginning to separate as they move down the column. The first, faster-moving band is the PFPITC-labeled protein. The second, slower-moving band is the free PFPITC.[3]
-
-
Collect the Fractions:
-
Begin collecting fractions as the first colored band approaches the bottom of the column.
-
Collect the entire first band in one or multiple fractions.
-
Stop collecting before the second band (free PFPITC) begins to elute.
-
-
Confirmation of Purity:
-
The collected fractions containing the labeled protein should be visibly free of the slower-moving dye.
-
You can confirm the purity by measuring the absorbance of the collected fractions.
-
Visualizing the Workflow
Caption: Workflow for PFPITC labeling and subsequent purification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pentafluorophenyl Isothiocyanate (PFP-NCS) Labeling of Lysine Side Chains
Welcome to the technical support center for protein and peptide labeling with pentafluorophenyl isothiocyanate (PFP-NCS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind PFP-NCS labeling of lysine residues?
A1: The labeling reaction involves the nucleophilic addition of the primary amine group (ε-amino group) of a lysine side chain to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of PFP-NCS. This reaction forms a stable thiourea bond, covalently linking the PFP-containing molecule to the protein.[1]
Q2: Which functional groups on a protein can react with PFP-NCS?
A2: PFP-NCS primarily reacts with non-protonated primary amines, which include the ε-amino group of lysine side chains and the N-terminal α-amino group of the protein.[1] It can also react with the thiol group of cysteine residues; however, this reaction is more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product can be less stable than the thiourea linkage formed with amines.[2]
Q3: Why is a basic pH crucial for the reaction with lysine?
A3: A basic pH (typically 8.5-9.5) is necessary to ensure that the ε-amino group of lysine is in its deprotonated, nucleophilic state (-NH₂).[2] The N-terminal amino group generally has a lower pKa than the lysine side chain, making it more reactive at a slightly lower pH. For comprehensive labeling of all available amino groups, a pH above 9 is often recommended.
Q4: What are the key parameters to control for a successful labeling reaction?
A4: The most critical parameters are pH, the molar ratio of PFP-NCS to the protein, reaction temperature, and incubation time. The pH is paramount as it dictates the deprotonation state of the target amino groups.
Q5: What are the advantages of using a pentafluorophenyl (PFP) derivative like PFP-NCS?
A5: While research is more extensive on PFP-esters, the pentafluorophenyl group is known for its strong electron-withdrawing nature. This property can increase the reactivity of the isothiocyanate group, potentially leading to more efficient reactions. PFP-esters have shown greater stability towards hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, suggesting that PFP-NCS may also exhibit enhanced stability in aqueous solutions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated (non-nucleophilic) lysine amino groups. | Ensure the reaction buffer is at the optimal pH range of 8.5-9.5. Use freshly prepared buffers, as the pH of stored buffers can change. |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with PFP-NCS. | Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate. If your protein is in an amine-containing buffer, perform a buffer exchange before the labeling reaction.[4] | |
| Inactive PFP-NCS Reagent: The PFP-NCS reagent may have hydrolyzed due to exposure to moisture. | PFP-NCS is moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Insufficient Molar Excess of PFP-NCS: The amount of PFP-NCS is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of PFP-NCS to protein. You may need to empirically determine the optimal ratio for your specific protein. | |
| Protein Precipitation During or After Labeling | High Degree of Labeling: Over-labeling can alter the protein's solubility and lead to aggregation. | Reduce the molar excess of PFP-NCS or decrease the reaction time. |
| Protein Instability at Reaction pH: The protein may not be stable at the required alkaline pH for the labeling reaction. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation. Consider adding stabilizing agents like glycerol if compatible with your downstream application. | |
| Non-Specific Labeling | Reaction with Cysteine Residues: If your protein contains reactive cysteine residues, PFP-NCS may react with them, especially at a lower pH. | To favor lysine labeling, maintain a pH of 8.5 or higher. If cysteine labeling is a persistent issue, consider temporarily blocking the cysteine residues prior to the reaction. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of protein or PFP-NCS will lead to variable labeling outcomes. | Ensure accurate and consistent preparation of all reagents. Use fresh, high-quality solvents and buffers. |
| Reaction Time and Temperature Fluctuations: Inconsistent incubation conditions can affect the extent of the reaction. | Standardize the reaction time and temperature for all experiments. |
Data Presentation
Table 1: Typical Reaction Parameters for Isothiocyanate-Based Labeling of Proteins
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Optimal for deprotonation of lysine ε-amino groups. |
| Molar Excess of PFP-NCS to Protein | 10 to 50-fold | The optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used for sensitive proteins to minimize denaturation. |
| Reaction Time | 1 to 4 hours | Can be extended (e.g., overnight at 4°C) for less reactive proteins or lower molar excesses. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate) | Avoid buffers containing primary amines like Tris or glycine.[4] |
| PFP-NCS Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use. |
Experimental Protocols
Key Experiment: Labeling a Protein with this compound (PFP-NCS)
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
This compound (PFP-NCS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.5.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the appropriate reaction buffer.
-
-
Prepare the PFP-NCS Solution:
-
Allow the vial of PFP-NCS to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the PFP-NCS in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Initiate the Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the PFP-NCS stock solution.
-
Protect the reaction mixture from light, especially if the label is a fluorophore.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted PFP-NCS and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the labeled protein using SDS-PAGE.
-
Mandatory Visualization
Caption: Reaction of PFP-NCS with a lysine side chain to form a stable thiourea linkage.
Caption: Troubleshooting workflow for low or no PFP-NCS labeling of proteins.
References
Technical Support Center: PFPITC Stability in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pentafluorophenyl Isothiocyanate (PFPITC) in various aqueous buffers commonly used in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is PFPITC and why is its stability in aqueous buffers important?
A1: PFPITC (this compound) is a chemical reagent used for labeling proteins and other biomolecules. It reacts with primary amine groups, such as those on lysine residues and the N-terminus of proteins, to form a stable thiourea bond. The stability of PFPITC in aqueous buffers is crucial because it is susceptible to hydrolysis, a reaction with water that inactivates the reagent. If PFPITC hydrolyzes before it can react with the target molecule, the labeling efficiency will be significantly reduced.
Q2: What are the main factors affecting PFPITC stability in aqueous solutions?
A2: The primary factors influencing PFPITC stability are:
-
pH: The rate of hydrolysis is pH-dependent. While slightly alkaline conditions are required for efficient labeling, very high pH can accelerate hydrolysis.
-
Buffer Composition: Some buffer components can react with PFPITC or catalyze its hydrolysis. For instance, buffers containing primary amines like Tris are incompatible as they will compete with the target molecule for reaction with PFPITC.[1]
-
Temperature: Higher temperatures generally increase the rate of both the desired labeling reaction and the competing hydrolysis reaction.
-
Presence of Nucleophiles: Any nucleophiles in the reaction mixture, other than the target amine, can react with and consume PFPITC.
Q3: Which aqueous buffers are recommended for PFPITC conjugation reactions?
A3: Amine-free buffers are essential for PFPITC conjugation. Commonly recommended buffers include:
-
Phosphate-Buffered Saline (PBS): A widely used physiological buffer.[2]
-
Borate Buffer: Often used for labeling reactions requiring a slightly higher pH.
-
Carbonate-Bicarbonate Buffer: Another option for maintaining alkaline conditions.
-
HEPES Buffer: A zwitterionic buffer that can be used in some applications.
It's important to note that the stability of isothiocyanates can be lower in some buffers compared to deionized water.[3][4]
Q4: What is the optimal pH for PFPITC labeling?
A4: The optimal pH for PFPITC labeling is a compromise between maximizing the reactivity of the target amines and minimizing the hydrolysis of the isothiocyanate. Generally, a pH range of 7.2 to 8.5 is recommended.[5][6] In this range, a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic, while the rate of PFPITC hydrolysis is still manageable.
Troubleshooting Guide
This guide addresses common issues encountered during PFPITC conjugation experiments.
Issue 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| PFPITC Hydrolysis | Prepare fresh PFPITC stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of PFPITC in aqueous buffers. |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5][6] Verify the pH of your buffer before starting the experiment. |
| Incompatible Buffer | Confirm that your buffer does not contain primary amines (e.g., Tris, glycine).[1] If necessary, perform a buffer exchange of your protein sample into a recommended buffer like PBS or borate buffer. |
| Insufficient PFPITC | Optimize the molar ratio of PFPITC to your target molecule. A molar excess of PFPITC is typically required. |
| Low Protein Concentration | For protein labeling, a concentration of at least 1 mg/mL is generally recommended to favor the reaction with PFPITC over hydrolysis.[6] |
Issue 2: Protein Precipitation During Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Change in Protein pI | The conjugation of PFPITC to amine groups can alter the isoelectric point (pI) of the protein, potentially leading to precipitation if the reaction pH is close to the new pI. Consider performing the reaction at a pH further away from the expected pI of the labeled protein. |
| High Molar Ratio of PFPITC | Excessive labeling can lead to changes in protein conformation and solubility. Reduce the molar excess of PFPITC in the reaction. |
| Solvent Effects | If using a high concentration of organic solvent (e.g., DMSO, DMF) to dissolve PFPITC, this can denature and precipitate the protein. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. |
Data Presentation
Table 1: General Stability of Isothiocyanates in Different Aqueous Media
| Medium | Relative Stability | Key Considerations |
| Deionized Water | Higher | Lower ionic strength may affect protein solubility. |
| Phosphate Buffer (PBS) | Moderate | A common physiological buffer, but can still contribute to hydrolysis.[3][4] |
| Borate Buffer | Moderate | Useful for maintaining a slightly alkaline pH. |
| Tris Buffer | Incompatible | Contains primary amines that will react with PFPITC.[1] |
Table 2: Recommended pH Ranges for PFPITC Labeling
| pH Range | Efficiency of Amine Labeling | Rate of PFPITC Hydrolysis | Recommendation |
| < 7.0 | Low | Lower | Not recommended as primary amines are protonated and less reactive.[6] |
| 7.2 - 8.5 | High | Moderate | Optimal range for most applications. [5][6] |
| > 8.5 | High | High | Increased risk of rapid PFPITC hydrolysis, leading to lower labeling efficiency.[6] |
Experimental Protocols
Protocol: General Procedure for Protein Labeling with PFPITC
-
Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5 or 0.1 M sodium borate, pH 8.0).
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
PFPITC Solution Preparation: Immediately before use, dissolve PFPITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Reaction: Add the desired molar excess of the PFPITC solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Purification: Remove excess and hydrolyzed PFPITC from the labeled protein using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Visualizations
References
- 1. ProtocolsConjugation < Lab < TWiki [barricklab.org]
- 2. BUFFERS [ou.edu]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Preventing Protein Aggregation During PFPITC Labeling
For Researchers, Scientists, and Drug Development Professionals
Protein aggregation is a common challenge encountered during covalent labeling, particularly when using hydrophobic reagents like pentafluorophenyl isothiocyanate (PFPITC). This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize aggregation and ensure successful conjugation of your protein.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating during or after PFPITC labeling?
A1: Protein aggregation during PFPITC labeling can be attributed to several factors that disrupt the stability of your protein in solution:
-
Increased Hydrophobicity: The PFPITC molecule is hydrophobic. Covalently attaching it to your protein increases the overall surface hydrophobicity, which can lead to self-association and aggregation as the modified proteins attempt to minimize contact with the aqueous environment.
-
Suboptimal Buffer Conditions:
-
pH: The optimal pH for the reaction of isothiocyanates with primary amines (lysine residues and the N-terminus) is typically between 8.0 and 9.0. However, this pH may not be optimal for the stability of your specific protein, pushing it closer to its isoelectric point (pI) where it is least soluble.[1][2]
-
Ionic Strength: Low ionic strength can fail to mask electrostatic interactions between protein molecules, leading to aggregation. Conversely, excessively high salt concentrations can also promote aggregation through "salting-out" effects.[3][4]
-
-
Over-labeling: A high molar ratio of PFPITC to protein can lead to the modification of numerous surface lysines. This extensive modification can significantly alter the protein's surface charge and hydrophilic/hydrophobic balance, increasing its propensity to aggregate.[5]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][5]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of aggregation, especially for proteins with marginal stability.[6]
-
Presence of Organic Solvents: PFPITC is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The introduction of these solvents, even in small amounts, can destabilize some proteins.
Q2: What is the ideal PFPITC-to-protein molar ratio to start with?
A2: The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point for optimization is to test a range of molar ratios from 10:1 to 40:1 (PFPITC:protein).[7] For smaller proteins (e.g., < 20 kDa), it is advisable to start with a lower ratio, such as 1:1 to 5:1, to avoid over-labeling.[8]
Q3: What are the best buffer conditions for PFPITC labeling?
A3: The ideal buffer is a compromise between reaction efficiency and protein stability.
-
Buffer Type: Use an amine-free buffer to prevent competition with the protein for reaction with PFPITC. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.[9][10]
-
pH: While the isothiocyanate reaction is most efficient at pH 8.0-9.0, it is crucial to ensure your protein is stable at this pH.[9] If your protein is known to be unstable at higher pH, perform the reaction at a lower pH (e.g., 7.4-8.0), and compensate with a longer reaction time or a slightly higher molar excess of PFPITC. Always ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[3][4]
Q4: Can I add anything to my reaction to prevent aggregation?
A4: Yes, several stabilizing additives can be included in the labeling buffer to minimize aggregation. These additives generally do not interfere with the labeling reaction.
Troubleshooting Guide
This section provides specific troubleshooting advice for common aggregation issues encountered during PFPITC labeling.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the labeling reaction. | High protein concentration. | Decrease the protein concentration to 1-2 mg/mL.[5] |
| High PFPITC to protein molar ratio (over-labeling). | Reduce the molar ratio of PFPITC to protein. Start with a 10:1 ratio and titrate down.[5] | |
| Suboptimal buffer pH leading to low protein solubility. | Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[3][4] | |
| Reaction temperature is too high. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| The labeled protein appears soluble but aggregates upon storage or concentration. | The PFPITC label has increased the protein's hydrophobicity. | Add stabilizing excipients to the storage buffer (see table below).[4] |
| The storage buffer is not optimal for the labeled protein. | Re-evaluate the optimal storage buffer for the now-modified protein. This may require a different pH or ionic strength. | |
| Concentration-dependent aggregation. | Store the labeled protein at a lower concentration. If a high concentration is required, screen for optimal buffer conditions with stabilizing additives.[11] |
Quantitative Data on Stabilizing Additives
The following table summarizes commonly used stabilizing additives and their recommended starting concentrations for preventing protein aggregation. The optimal concentration for your specific protein should be determined empirically.
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | ||
| L-Arginine | 50 mM - 0.5 M | Suppresses protein-protein interactions and can help solubilize aggregates.[12][13][14] |
| Sugars/Polyols | ||
| Sucrose | 5% - 10% (w/v) | Stabilizes protein structure through preferential hydration.[15][][17][18][19] |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and stabilizes the native protein conformation.[15][17] |
| Non-ionic Surfactants | ||
| Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (v/v) | Prevents surface-induced aggregation and can solubilize hydrophobic patches.[4][20] |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | Similar to Polysorbate 20, commonly used in biopharmaceutical formulations. |
Experimental Protocols
Protocol 1: General PFPITC Labeling of Proteins
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
PFPITC Solution Preparation:
-
Immediately before use, dissolve PFPITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the calculated volume of the PFPITC solution to the protein solution to achieve the desired molar ratio (e.g., 10:1).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a final concentration of 50 mM Tris or glycine.
-
-
Purification:
-
Remove unreacted PFPITC and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.
-
Protocol 2: Screening for Optimal Stabilizing Additives
-
Prepare a series of labeling reactions as described in Protocol 1.
-
To each reaction, add a different stabilizing additive from the table above at its recommended starting concentration. Include a control reaction with no additive.
-
Monitor the reactions for any signs of precipitation during the incubation period.
-
After purification, assess the level of soluble aggregates in each sample using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
-
Compare the results to identify the most effective additive and concentration for your protein.
Visualizing the Workflow and Troubleshooting Logic
Caption: A flowchart for PFPITC protein labeling and troubleshooting aggregation.
Caption: Key factors leading to aggregation and preventative strategies.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 17. The thermodynamic analysis of protein stabilization by sucrose and glycerol against pressure-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
PFPITC reaction conditions for optimal conjugation efficiency
Welcome to the technical support center for Pentafluorophenyl Isothiocyanate (PFPITC) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal conjugation efficiency and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is PFPITC and why is it used for bioconjugation?
This compound (PFPITC) is a chemical reagent used for covalently labeling proteins and other biomolecules. It contains an isothiocyanate group (-N=C=S) that reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable thiourea bond. The pentafluorophenyl group is an excellent leaving group, which can enhance the reactivity of the isothiocyanate moiety. PFP reagents are known for their high stability, particularly their resistance to hydrolysis in aqueous solutions, which can lead to higher conjugation efficiencies compared to other amine-reactive reagents like NHS esters.
Q2: What is the optimal pH for PFPITC conjugation reactions?
The optimal pH for PFPITC conjugation to primary amines is typically in the alkaline range, from pH 8.5 to 9.5 .[1][2] In this pH range, the primary amine groups on the protein are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic isothiocyanate group. At a neutral or acidic pH, the amine groups are largely protonated (R-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate. For selective labeling of the N-terminal α-amine, a pH closer to neutral may be employed due to the lower pKa of the N-terminal amine compared to the ε-amine of lysine.[2]
Q3: What buffers are recommended for PFPITC conjugation?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with PFPITC.
Recommended Buffers:
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)[1]
-
Phosphate-Buffered Saline (PBS) adjusted to the desired alkaline pH.
-
Borate buffer
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Q4: How should PFPITC be prepared for the reaction?
PFPITC is typically a solid that is sparingly soluble in aqueous buffers. It should be dissolved in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.[1] This stock solution is then added to the protein solution in the reaction buffer. It is important to minimize the final concentration of the organic solvent in the reaction mixture (typically <10%) to avoid denaturation of the protein.
Q5: What are the typical reaction times and temperatures for PFPITC conjugation?
The reaction time and temperature can be optimized depending on the specific protein and desired degree of labeling. A common starting point is to incubate the reaction for 1 to 2 hours at room temperature .[3] For more sensitive proteins, the reaction can be performed at 4°C overnight.[4] The progress of the conjugation can be monitored by analytical techniques such as HPLC or spectrophotometry to determine the optimal reaction time.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is between 8.5 and 9.5 using a calibrated pH meter.[1] |
| Presence of primary amines in the buffer. | Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein sample into a recommended buffer (e.g., sodium bicarbonate or PBS).[1] | |
| Inactive PFPITC reagent. | PFPITC is moisture-sensitive. Ensure it has been stored properly under dry conditions. Prepare the PFPITC stock solution in anhydrous DMSO or DMF immediately before use and do not store the stock solution. | |
| Low protein concentration. | For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[5] Lower concentrations can reduce the reaction efficiency. | |
| Insufficient molar ratio of PFPITC. | Increase the molar excess of PFPITC to the protein. A 10:1 to 40:1 molar ratio is a common starting range.[6] | |
| Protein Precipitation during or after Conjugation | High degree of labeling. | Over-labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation. Reduce the molar ratio of PFPITC to protein or decrease the reaction time. |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture is kept to a minimum (ideally <10%). | |
| Protein instability at alkaline pH. | If your protein is not stable at high pH, consider performing the reaction at a lower pH (e.g., 8.0) and compensating with a longer reaction time or a higher molar ratio of PFPITC. | |
| Inconsistent Conjugation Results | Variability in reaction conditions. | Ensure consistent control over reaction parameters such as pH, temperature, and reaction time between experiments. |
| Inaccurate quantification of protein or PFPITC. | Accurately determine the concentration of your protein and PFPITC stock solution before setting up the reaction. |
Data Presentation
Table 1: Recommended Reaction Conditions for PFPITC Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Optimal for deprotonation of primary amines.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | 4°C can be used for sensitive proteins, but may require longer incubation times.[4] |
| Reaction Time | 1 - 2 hours (at Room Temp) or Overnight (at 4°C) | Optimization may be required for specific proteins.[3][4] |
| Buffer | Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate) | Avoid Tris and Glycine buffers.[1] |
| PFPITC:Protein Molar Ratio | 10:1 to 40:1 | This is a starting range and should be optimized for the desired degree of labeling.[6] |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve conjugation efficiency.[5] |
Experimental Protocols
Protocol 1: General Procedure for PFPITC Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL.[1]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
PFPITC Stock Solution Preparation:
-
Immediately before use, dissolve the PFPITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the PFPITC stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PFPITC and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelength for the label and at 280 nm for the protein concentration.[8]
-
Visualizations
Caption: General workflow for PFPITC protein conjugation.
Caption: Troubleshooting logic for low PFPITC conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Real-Time Optimization of a CO Preferential Oxidation Reactor Temperature with Extremum Seeking Control Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentafluorophenyl Isothiocyanate (PFPITC) Reactions
Of course. Here is a technical support center with troubleshooting guides and FAQs for Pentafluorophenyl isothiocyanate reactions.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered when using this compound (PFPITC) for the synthesis of thiourea derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PFPITC reaction is resulting in a low yield or no formation of the desired thiourea product. What are the likely causes?
Low or no product yield is a common issue that can often be traced back to reaction conditions or reagent quality.
Possible Causes & Solutions:
-
Hydrolysis of PFPITC: PFPITC is highly sensitive to moisture.[1] Hydrolysis of the isothiocyanate group is a significant competing reaction, especially at lower concentrations of the target protein or amine.[1]
-
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If an aqueous buffer is required, it should be freshly prepared and de-gassed.
-
Prepare PFPITC solutions immediately before use.[2] Stock solutions are not recommended due to degradation over time.[3]
-
When opening a stored container of PFPITC, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[1]
-
-
-
Suboptimal pH: The reaction of isothiocyanates with primary amines is pH-dependent.
-
Inactive Amine: The nucleophilicity of the amine is critical.
-
Interfering Buffer Components: Some common buffer components can react with PFPITC.
-
Troubleshooting:
-
Avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the target molecule for the PFPITC.[2]
-
Recommended buffers include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.
-
-
Q2: I am observing unexpected side products in my reaction mixture. What could they be?
The formation of side products can complicate purification and reduce the yield of the desired product.
Possible Side Products & Identification:
-
Pentafluorophenylamine: This can be formed from the hydrolysis of PFPITC. The presence of water can lead to the formation of an unstable thiocarbamic acid, which then decomposes.[8]
-
Urea Derivatives: While the primary product is a thiourea, under certain oxidative conditions, the formation of urea analogs might occur.[9]
-
Products from Reaction with Other Nucleophiles: If your sample contains other nucleophilic groups, such as thiols, they can also react with the isothiocyanate. The reaction with thiols is more favorable at a slightly acidic to neutral pH (6-8).[4]
Troubleshooting:
-
Analyze your reaction mixture by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) to identify the mass and structure of the side products.
-
Review all components in the reaction mixture, including solvents, buffers, and any additives, for potential reactivity with PFPITC.[2]
Q3: How should I properly store and handle PFPITC to ensure its reactivity?
Proper storage is critical to prevent degradation of this moisture-sensitive reagent.[1]
Storage and Handling Guidelines:
-
Storage: Store PFPITC at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[10] A desiccant should be used to protect it from atmospheric moisture.
-
Handling: As mentioned previously, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Handle the reagent quickly and minimize its exposure to air. PFPITC is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[10][11]
Data Presentation: Recommended Reaction Conditions
The optimal conditions can vary depending on the specific amine used. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 8.0 - 9.0 | Maximizes the concentration of the deprotonated, nucleophilic primary amine while minimizing hydrolysis.[4][5] |
| Solvent | Anhydrous polar aprotic solvents (DMF, DMSO, Acetonitrile) or aqueous buffers (Phosphate, Borate) | The solvent should dissolve both the amine and PFPITC. Ensure solvents are anhydrous to prevent hydrolysis.[1] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most primary aliphatic amines. Less reactive amines may require gentle heating (e.g., 40-60°C).[7] |
| Molar Ratio | 1.1 - 1.5 equivalents of PFPITC per amine | A slight excess of PFPITC can help drive the reaction to completion, but a large excess can increase side reactions. |
| Reaction Time | 1 - 4 hours | Monitor the reaction by TLC or LC-MS to determine the point of completion. |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative from a Primary Amine and PFPITC:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF) to a concentration of 0.1 M.
-
Reagent Addition: In a separate vial, prepare a solution of PFPITC (1.1 eq.) in the same anhydrous solvent. Add the PFPITC solution dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to yield the pure thiourea derivative.
Mandatory Visualizations
Caption: Desired reaction pathway for thiourea synthesis.
Caption: Hydrolysis pathway of PFPITC as a side reaction.
Caption: Troubleshooting workflow for PFPITC reactions.
References
- 1. jetir.org [jetir.org]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound = 97.0 GC 35923-79-6 [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing Fluorescein Isothiocyanate (FITC) Labeling Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and efficiency of Fluorescene Isothiocyanate (FITC) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of FITC labeling?
A1: FITC contains an isothiocyanate reactive group (-N=C=S) that covalently bonds with primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of lysine residues.[1][2] This reaction, known as a thiourea linkage, is most efficient in a slightly alkaline environment (pH 8.5-9.0), which helps to deprotonate the amine groups, making them more nucleophilic and reactive.[1][3]
Q2: Which functional groups on a protein does FITC react with?
A2: The primary targets for FITC are the free amine groups on a protein.[2][4] This includes the alpha-amine group at the N-terminus of the polypeptide chain and the epsilon-amino group on the side chain of lysine (Lys) residues. While other nucleophilic residues exist, the reaction with primary amines is the most predominant under standard labeling conditions.
Q3: Why is the pH of the reaction buffer so critical for specificity?
A3: The pH of the reaction buffer is a crucial factor for both efficiency and specificity. An alkaline pH (typically 8.5-9.0) is recommended because it deprotonates the primary amine groups, increasing their nucleophilicity and reactivity towards the isothiocyanate group of FITC.[1][3] However, excessively high pH can lead to side reactions and protein denaturation. Conversely, a neutral or acidic pH will protonate the amines, significantly reducing their reactivity and leading to poor labeling efficiency.
Q4: What are common sources of non-specific FITC labeling?
A4: Non-specific labeling can arise from several factors. One major cause is the presence of other primary amine-containing molecules in the protein solution, such as Tris or glycine buffers, which will compete with the target protein for FITC conjugation.[1][3] Over-labeling, caused by an excessively high FITC-to-protein molar ratio, can also lead to increased non-specific binding in downstream applications and may cause the protein to aggregate or precipitate.[4] Additionally, unreacted, free FITC that is not adequately removed after the labeling reaction can contribute to high background fluorescence.[2]
Q5: How is the efficiency of FITC labeling quantified?
A5: The efficiency of labeling is typically expressed as the Fluorophore-to-Protein (F/P) molar ratio. This ratio is determined by measuring the absorbance of the purified, labeled protein at two wavelengths: 280 nm (for the protein) and 495 nm (for FITC).[1][4] The F/P ratio can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and FITC.[1] An optimal F/P ratio is crucial; for antibodies, this is typically between 2 and 4, while for smaller proteins, a ratio of 1 may be sufficient.[5]
Troubleshooting Guide
This guide addresses common issues encountered during FITC labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling (Low F/P Ratio) | Inactive FITC Reagent: The FITC may have been hydrolyzed due to moisture or degraded by light exposure. | Always use fresh, high-purity FITC dissolved in anhydrous DMSO immediately before use.[2] Store FITC protected from light and moisture. |
| Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer competes with the protein for FITC.[1][3] | Dialyze the protein solution against a suitable amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 8.5-9.0), before labeling.[1][3] | |
| Suboptimal pH: The reaction pH is too low, leading to protonated (unreactive) amine groups. | Ensure the pH of the reaction buffer is between 8.5 and 9.0 for optimal reactivity.[3][5] | |
| Low Protein Concentration: The concentration of the protein solution is too low for an efficient reaction. | For best results, use a protein concentration of at least 2 mg/mL; higher concentrations are often better.[5] | |
| High Background/Non-Specific Signal | Excess Unreacted FITC: Inadequate removal of free FITC after the labeling reaction. | Purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis to effectively remove all unconjugated FITC.[1][2] |
| Over-labeling (High F/P Ratio): Using too much FITC in the reaction leads to excessive conjugation, which can increase non-specific binding and cause protein aggregation.[4] | Optimize the FITC-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 or 10:1) and perform trial conjugations to find the optimal level for your specific protein.[4][5] | |
| Contaminated Protein Sample: The protein sample contains other nucleophilic contaminants. | Ensure the purity of your protein sample before starting the labeling procedure. | |
| Protein Precipitation During Labeling | High DMSO Concentration: The final concentration of DMSO (used to dissolve FITC) in the reaction mixture is too high. | The final DMSO concentration in the reaction should not exceed 10%.[2] |
| Over-labeling: Excessive modification of the protein's surface charges can lead to a loss of solubility and aggregation.[4] | Reduce the FITC-to-protein molar ratio. Add the FITC solution to the protein solution slowly and incrementally while gently mixing.[2] | |
| Protein Instability: The protein is inherently unstable under the required alkaline pH conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize denaturation and precipitation.[2] |
Experimental Protocols & Methodologies
General Protocol for FITC Labeling of Proteins
This protocol provides a general framework for labeling proteins with FITC. Optimal conditions, particularly the FITC-to-protein molar ratio, may need to be empirically determined for each specific protein.
1. Reagent Preparation:
-
Protein Solution: Dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove interfering substances like Tris or glycine.[3] Adjust the protein concentration to 2-10 mg/mL.[1]
-
FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[2] Protect this solution from light.[1]
2. Labeling Reaction:
-
Slowly add the calculated volume of FITC stock solution to the protein solution while gently stirring. A common starting point is a 10:1 to 20:1 molar ratio of FITC to protein.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.[2][3]
3. Quenching the Reaction:
-
(Optional but Recommended) Add a quenching buffer, such as 1.5 M hydroxylamine or a final concentration of 50 mM Tris or glycine, to stop the reaction by consuming any unreacted FITC. Incubate for 30 minutes at room temperature.[3]
4. Purification of the Labeled Protein:
-
Separate the FITC-labeled protein from unreacted FITC and quenching reagents. The most common method is size-exclusion chromatography using a Sephadex G-25 column, eluting with a suitable buffer like PBS.[1][4] The first colored band that elutes is the labeled protein.[1]
-
Alternatively, perform extensive dialysis against a large volume of buffer, with several buffer changes over 24-48 hours.[2]
5. Determination of F/P Ratio:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration, correcting for the absorbance of FITC at 280 nm:
-
Protein Conc. (M) = [A280 - (A495 × 0.35)] / ε_protein
-
-
Calculate the F/P molar ratio:
-
F/P Ratio = (A495 / ε_FITC) / Protein Conc. (M)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_FITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹).[1]
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: PFPITC vs. FITC for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of conjugation chemistry is paramount. This guide provides a detailed comparison of two amine-reactive reagents: the well-established Fluorescein Isothiocyanate (FITC) and the less common but potentially advantageous Pentafluorophenyl Isothiocyanate (PFPITC).
This comparison delves into the fundamental chemical properties, labeling efficiency, and stability of the resulting protein conjugates, supported by experimental data and detailed protocols. A key distinction to note at the outset is that while FITC is itself a fluorescent molecule, PFPITC is a non-fluorescent linker that can be used to attach a separate fluorescent probe to a protein.
Executive Summary
Fluorescein Isothiocyanate (FITC) has long been a workhorse in protein labeling, offering a straightforward method for introducing a fluorescent tag. However, its utility is often hampered by the pH sensitivity of its fluorescence and its propensity for photobleaching. This compound (PFPITC) presents an alternative with the potential for greater stability. The electron-withdrawing nature of the pentafluorophenyl group suggests that PFPITC may offer a more stable linkage and greater resistance to hydrolysis. This guide will explore the available data to help researchers make an informed decision based on the specific demands of their application.
Performance Comparison at a Glance
| Feature | This compound (PFPITC) | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | Isothiocyanate (-NCS) | Isothiocyanate (-NCS) |
| Target Residues | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) |
| Fluorogenic | No | Yes |
| Excitation Max. | N/A | ~494 nm[1] |
| Emission Max. | N/A | ~520 nm[2] |
| Conjugate Stability | Potentially higher due to the electron-withdrawing pentafluorophenyl group | Thiourea bond is generally stable, but can be susceptible to hydrolysis over time[3] |
| pH Sensitivity | Dependent on the attached fluorophore | Fluorescence is highly pH-dependent[3] |
| Photostability | Dependent on the attached fluorophore | Prone to photobleaching[3] |
Delving Deeper: A Quantitative Look
Direct, side-by-side quantitative comparisons of PFPITC and FITC for protein labeling are not extensively available in peer-reviewed literature. However, we can infer performance characteristics based on the known properties of the reactive chemistries.
| Parameter | PFPITC (Inferred) | FITC (Reported) |
| Labeling Efficiency | Potentially high due to the reactivity of the isothiocyanate group with a good leaving group. | The degree of labeling can be controlled, with optimal molar ratios of FITC to protein typically ranging from 5:1 to 20:1 for antibodies.[4] |
| Hydrolytic Stability of Reagent | The pentafluorophenyl group may confer greater stability in aqueous solutions compared to other reactive esters. | Susceptible to hydrolysis in aqueous solutions.[5] |
| Stability of Thiourea Bond | The electron-withdrawing nature of the pentafluorophenyl ring may influence the stability of the resulting thiourea bond. | The thiourea bond is generally stable under physiological conditions. |
| pH Dependence of Fluorescence | Dependent on the specific fluorophore conjugated via the PFPITC linker. | Significant decrease in fluorescence intensity at acidic pH.[6] |
| Photobleaching Rate | Dependent on the specific fluorophore conjugated via the PFPITC linker. | Susceptible to photobleaching upon prolonged exposure to excitation light.[4][7] |
The Chemistry of Labeling: A Visual Guide
The fundamental reaction for both PFPITC and FITC involves the nucleophilic attack of a primary amine on the protein with the electrophilic carbon of the isothiocyanate group, forming a stable thiourea bond.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. assaygenie.com [assaygenie.com]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
PFPITC vs. NHS Esters: A Comparative Guide for Protein Conjugation
For researchers, scientists, and drug development professionals engaged in the precise art of protein conjugation, the choice of chemical linker is a critical decision that profoundly impacts the efficacy, stability, and functionality of the resulting bioconjugate. Among the arsenal of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, alternative chemistries, such as those involving pentafluorophenyl isothiocyanate (PFPITC), offer distinct characteristics that may be advantageous for specific applications. This guide provides an objective, data-driven comparison of PFPITC and NHS esters for protein conjugation, complete with detailed experimental protocols and visualizations to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences
| Feature | PFPITC (this compound) | NHS (N-hydroxysuccinimide) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimide ester |
| Target Residues | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) |
| Resulting Bond | Thiourea | Amide |
| Optimal Reaction pH | 8.0 - 9.5 | 7.2 - 8.5[1][2] |
| Reagent Stability | Generally good in organic solvents; hydrolyzes in aqueous solutions | Prone to hydrolysis in aqueous solutions, especially at higher pH[1][2] |
| Bond Stability | Potentially susceptible to in vivo degradation[3] | Highly stable under physiological conditions[4][5] |
| Byproducts | Pentafluorophenylaniline (and others) | N-hydroxysuccinimide |
Delving into the Chemistry: Reaction Mechanisms
Both PFPITC and NHS esters target the nucleophilic primary amino groups found on the side chains of lysine residues and the N-terminus of proteins. However, the underlying chemical reactions and the resulting covalent bonds are distinct.
PFPITC reacts with primary amines through a nucleophilic addition to the central carbon of the isothiocyanate group, forming a stable thiourea linkage.
NHS esters undergo a nucleophilic acyl substitution reaction with primary amines, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Performance Comparison: A Data-Driven Analysis
| Parameter | PFPITC | NHS Esters | Key Considerations |
| Reaction Efficiency | Potentially high due to the reactivity of the isothiocyanate group. | Generally high, but can be significantly reduced by hydrolysis of the ester.[1] | The higher hydrolytic stability of PFP esters compared to NHS esters suggests that PFP-activated reagents may offer higher overall conjugation yields. However, this has not been explicitly demonstrated for PFPITC. |
| Hydrolytic Stability of Reagent | Susceptible to hydrolysis in aqueous buffers. | Highly susceptible to hydrolysis, with a half-life that can be as short as minutes at pH 8.5.[1][2] | PFP esters are known to be more resistant to hydrolysis than NHS esters. It is plausible that PFPITC also exhibits greater stability than many NHS esters, but experimental data is needed for confirmation. |
| Stability of Conjugate | The thiourea bond is generally considered stable, but some studies suggest potential instability in vivo.[3] | The amide bond is exceptionally stable under a wide range of physiological conditions.[4][5] | For applications requiring long-term stability in biological systems, the amide bond formed by NHS esters is the more established and reliable choice. |
| pH Dependence | Reaction with amines is favored at alkaline pH (typically 8.0-9.5) where the amine is deprotonated. | Reaction is optimal in the pH range of 7.2-8.5, representing a compromise between amine nucleophilicity and ester hydrolysis.[1][2] | The optimal pH for both reactions is a critical parameter that needs to be carefully controlled for reproducible results. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful protein conjugation. Below are representative protocols for both PFPITC and NHS ester-mediated conjugation.
PFPITC Protein Conjugation Protocol (Adapted from FITC Labeling Protocols)
This protocol is a general guideline and may require optimization for specific proteins and PFPITC reagents.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris, glycine). A 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0 is a common choice for isothiocyanate reactions.[6]
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
PFPITC Solution Preparation:
-
Immediately before use, dissolve the PFPITC reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PFPITC solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PFPITC and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
NHS Ester Protein Conjugation Protocol
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final volume of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Let the reaction proceed for an additional 15-30 minutes.
-
-
Purification:
-
Separate the protein conjugate from excess reagent and byproducts using a desalting column or dialysis.
-
Experimental Workflow Visualization
The general workflow for protein conjugation using either PFPITC or NHS esters follows a similar path, from preparation to analysis.
Conclusion: Making the Right Choice
The selection between PFPITC and NHS esters for protein conjugation is a nuanced decision that depends on the specific requirements of the application.
Choose NHS esters for:
-
Robust and highly stable conjugates: The resulting amide bond is exceptionally stable, making it ideal for in vivo applications and long-term storage.[4][5]
-
Well-established protocols: A vast body of literature and a wide variety of commercially available reagents support the use of NHS esters.
-
High reaction efficiency: When hydrolysis is minimized through careful control of reaction conditions, NHS esters can provide high conjugation yields.
Consider PFPITC for:
-
Alternative linkage chemistry: When the formation of a thiourea bond is desired for specific structural or functional reasons.
-
Potentially higher reaction efficiency in certain contexts: While not definitively proven, the potentially greater hydrolytic stability of the PFP activating group compared to NHS may lead to higher yields, especially in dilute solutions or with less reactive amines.
-
Applications where in vivo stability is not the primary concern: For in vitro diagnostic assays or as research tools where long-term stability in a biological environment is not critical.
Ultimately, the optimal choice requires careful consideration of the protein's properties, the desired characteristics of the final conjugate, and the intended application. For critical applications, particularly those in a therapeutic context, the superior and well-documented stability of the amide bond formed by NHS esters makes it the more prudent choice. However, for researchers exploring alternative conjugation strategies, PFPITC presents a viable option with its own unique set of chemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biomarker monitoring of controlled dietary acrylamide exposure indicates consistent human endogenous background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Characterization of PFPITC-Protein Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other advanced biotherapeutics and research tools. The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides a comprehensive comparison of pentafluorophenyl isothiocyanate (PFPITC) as a protein labeling reagent against other common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound (PFPITC) is an amine-reactive labeling reagent that forms a stable thiourea bond with primary amino groups (e.g., lysine residues and the N-terminus) of proteins. Its reactive group, the pentafluorophenyl (PFP) ester, offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters due to its enhanced hydrolytic stability.[1][2] This increased stability in aqueous buffers provides a wider experimental window, potentially leading to higher conjugation yields and more consistent and reproducible results.[1][2]
This guide will delve into the characterization of PFPITC-protein conjugates, comparing their performance with alternatives like fluorescein isothiocyanate (FITC), another commonly used isothiocyanate, and NHS esters. Key performance indicators such as conjugation efficiency, degree of labeling, and conjugate stability will be discussed.
Comparison of PFPITC with Alternative Protein Labeling Chemistries
The selection of a labeling reagent is a critical decision in bioconjugation. The following table summarizes the key characteristics of PFPITC in comparison to FITC and NHS esters.
| Feature | PFPITC (this compound) | FITC (Fluorescein isothiocyanate) | NHS Esters (N-Hydroxysuccinimide esters) |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-Hydroxysuccinimide Ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Bond Formed | Thiourea | Thiourea | Amide |
| Optimal pH Range | 8.5 - 9.5 | 9.0 - 9.5 | 7.2 - 8.5[3] |
| Key Advantage | High hydrolytic stability of the PFP ester leaving group, leading to potentially higher and more reproducible conjugation efficiency.[1][2] | Well-established, widely used fluorescent label. | High reactivity leading to fast conjugations.[4] |
| Key Disadvantage | May require optimization of reaction conditions for specific proteins. | Susceptible to photobleaching and pH-sensitive fluorescence.[5] | Prone to rapid hydrolysis in aqueous buffers, especially at higher pH, which can lead to lower reaction yields.[2][6] |
Quantitative Data Presentation
Direct side-by-side quantitative comparisons of PFPITC with other labeling reagents under identical conditions are limited in the literature. However, the hydrolytic stability of the reactive ester is a strong indicator of conjugation efficiency.
Table 2: Hydrolytic Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6] |
| 8.0 | Not specified | Measured in minutes[6] |
| 8.6 | 4 | 10 minutes[6] |
Pentafluorophenyl (PFP) esters, the reactive group in PFPITC, are reported to be approximately 6-fold more stable than their NHS counterparts in aqueous solutions.[2] This enhanced stability minimizes the competing hydrolysis reaction, allowing for more efficient conjugation to the target protein.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization of protein conjugates.
Protocol 1: Protein Labeling with PFPITC
This protocol provides a general guideline for conjugating PFPITC to a protein. Optimal conditions, particularly the molar ratio of PFPITC to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
PFPITC
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dialyze the protein solution against the conjugation buffer overnight at 4°C to remove any primary amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.
-
PFPITC Solution Preparation: Immediately before use, dissolve PFPITC in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the PFPITC solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the PFPITC-protein conjugate from unreacted PFPITC and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
The Degree of Labeling (DOL), or the molar ratio of the label to the protein, is a critical parameter for characterizing the conjugate.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the PFPITC label.
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of the label at 280 nm (A280 of the label / Aλmax of the label).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration: Label Concentration (M) = Aλmax / εlabel
-
Where:
-
εlabel is the molar extinction coefficient of the PFPITC label at its λmax.
-
-
-
Calculate DOL: DOL = Label Concentration (M) / Protein Concentration (M)
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming conjugation and determining the distribution of labeled species.[7]
Procedure:
-
Sample Preparation: Prepare the PFPITC-protein conjugate at a suitable concentration in a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).
-
Intact Mass Analysis (Top-Down): Analyze the intact conjugate using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The increase in mass compared to the unconjugated protein will confirm the covalent attachment of PFPITC and can reveal the distribution of different degrees of labeling.[7]
-
Peptide Mapping (Bottom-Up): Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This allows for the identification of the specific lysine residues that have been modified by PFPITC.
Mandatory Visualizations
Caption: Workflow for PFPITC-protein conjugation and characterization.
Caption: Reaction mechanism of PFPITC with a primary amine on a protein.
Conclusion
The characterization of PFPITC-protein conjugates demonstrates a robust and efficient method for protein labeling. The superior hydrolytic stability of the PFP ester leaving group in PFPITC offers a significant advantage over traditional NHS esters, potentially leading to higher conjugation yields and greater reproducibility.[1][2] While sharing the same isothiocyanate chemistry as FITC, PFPITC provides an alternative for applications where the specific fluorescent properties of FITC are not required or desired. The comprehensive characterization of these conjugates using a combination of UV-Vis spectroscopy, mass spectrometry, and HPLC is essential to ensure the quality, consistency, and efficacy of the final product for research, diagnostic, and therapeutic applications.
References
A Comparative Analysis of PFPITC Derivatization Efficiency for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals working with amine-containing analytes, derivatization is a critical step to enhance detectability and improve chromatographic separation. Among the various reagents available, Pentafluorophenyl isothiocyanate (PFPITC) has emerged as a significant tool. This guide provides an objective comparison of PFPITC's performance against other common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Experimental Protocols
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for the derivatization of amino acids and biogenic amines using PFPITC and a common alternative, OPA/MPA, for comparative purposes.
PFPITC Derivatization for LC-MS/MS Analysis
This protocol is adapted for the analysis of amino acids and biogenic amines in plasma samples.[1][2]
-
Sample Preparation: To 50 µL of plasma sample, add 150 µL of an internal standard solution (containing isotopically labeled analogs of the target analytes in ACN/water 50/50, v/v). Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Add 50 µL of a freshly prepared derivatization solution (PFPITC/pyridine/ACN, 1:1:8, v/v/v).
-
Vortex for 30 seconds.
-
Incubate at room temperature for 30 minutes.
-
-
Final Evaporation: Evaporate the reaction mixture to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A (e.g., 0.2% formic acid in water) for LC-MS/MS analysis.
OPA/MPA Derivatization for HPLC-FLD Analysis
This protocol is a widely used method for the derivatization of primary amino acids.[3]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with 10 M sodium hydroxide.
-
OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 1 mL of methanol, then add 9 mL of the borate buffer and 40 µL of 3-mercaptopropionic acid (MPA). This reagent should be prepared fresh daily.
-
-
Automated Pre-Column Derivatization (using HPLC autosampler): [3]
-
Aspirate 5 µL of the sample.
-
Aspirate 20 µL of the OPA/MPA reagent.
-
Mix the sample and reagent in the autosampler loop for 1 minute.
-
-
Injection: Inject the derivatized sample directly onto the HPLC column for analysis with fluorescence detection (Excitation: 340 nm, Emission: 450 nm).
Performance Comparison: PFPITC vs. Alternatives
The choice of derivatization reagent significantly impacts the analytical outcome. This section compares PFPITC with other common reagents in terms of reaction conditions, stability of derivatives, and analytical performance.
| Derivatization Reagent | Target Analytes | Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages |
| PFPITC | Primary & Secondary Amines (e.g., amino acids, biogenic amines) | Room temperature, 20-30 minutes[1][4] | High, derivatives are stable for prolonged periods[4] | Broad applicability, enhances ionization for MS detection[1][2] | More complex sample preparation with evaporation steps[1][2] |
| OPA/MPA | Primary Amines (e.g., most amino acids) | Room temperature, rapid (1-2 minutes)[3] | Less stable, requires immediate analysis[5] | Fast reaction, suitable for automation, high sensitivity for fluorescence detection[3] | Does not react with secondary amines (e.g., proline, hydroxyproline)[5] |
| FMOC-Cl | Primary & Secondary Amines | Room temperature, rapid reaction[6] | Stable for up to 13 days at 4°C in the dark[6] | Reacts with both primary and secondary amines, good for fluorescence and UV detection[6] | Hydrolysis product can cause fluorescence interference[6] |
| Silylating Reagents (e.g., BSTFA, MTBSTFA) | -OH, -COOH, -NH, -SH groups | Elevated temperatures (e.g., 60-80°C) for 30-120 minutes[7][8] | Sensitive to moisture, may require anhydrous conditions[9] | Renders non-volatile compounds suitable for GC-MS analysis[8] | Cumbersome procedure, derivatives can be unstable[10][11] |
Quantitative Data Summary
A direct comparison of the Lower Limits of Quantification (LLOQs) provides insight into the sensitivity of different methods. The following table summarizes LLOQs for selected amino acids using PFPITC derivatization followed by LC-MS/MS analysis and a "dilute-and-shoot" HILIC-MS/MS approach.
| Analyte | PFPITC Derivatization LLOQ (µM) in Plasma[1][2] | "Dilute-and-Shoot" HILIC LLOQ (µM) in Plasma[1][2] |
| Alanine | 1.0 | 0.5 |
| Arginine | 0.1 | 0.1 |
| Asparagine | 1.0 | 0.5 |
| Aspartic Acid | 1.0 | 0.5 |
| Glutamic Acid | 1.0 | 0.5 |
| Glycine | 5.0 | 1.0 |
| Leucine | 0.5 | 0.1 |
| Phenylalanine | 0.1 | 0.05 |
| Proline | 0.5 | 0.1 |
| Serine | 1.0 | 0.5 |
| Tyrosine | 0.1 | 0.05 |
| Valine | 0.5 | 0.1 |
While derivatization can reduce LLOQs in pure solvent solutions, the dilution factors involved in the PFPITC method can result in similar or slightly higher LLOQs in plasma compared to the "dilute-and-shoot" method for some analytes.[1][2] However, PFPITC derivatization significantly improves the chromatographic separation of isomers and reduces carryover.[1][2]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the PFPITC derivatization workflow and a decision-making process for selecting a derivatization reagent.
Caption: PFPITC derivatization workflow for plasma samples.
Caption: Decision tree for selecting a derivatization reagent.
Conclusion
PFPITC derivatization is a robust and versatile method for the analysis of a wide range of amine-containing compounds. Its key strengths lie in its applicability to both primary and secondary amines, the high stability of its derivatives, and its ability to enhance ionization for mass spectrometry. While the sample preparation can be more involved than simpler methods like "dilute-and-shoot" or automated OPA derivatization, the improved chromatographic performance and broad applicability make PFPITC an excellent choice for many research and development applications. The selection of the optimal derivatization strategy will ultimately depend on the specific analytes of interest, the analytical instrumentation available, and the desired sample throughput.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Pentafluorophenyl Isothiocyanate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Pentafluorophenyl isothiocyanate (PFPITC), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets (SDS) and are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
This compound is a hazardous chemical requiring careful handling at all times, including during preparation for disposal. Always handle PFPITC inside a chemical fume hood and wear appropriate personal protective equipment (PPE).
Table 1: Hazard and Personal Protective Equipment Summary
| Hazard Classification | Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or inhaled[1][2][3] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) |
| Causes severe skin burns and eye damage[2][3] | Eye/Face Protection: Safety glasses with side-shields or chemical goggles, and a face shield[1] |
| May cause respiratory irritation[1] | Respiratory Protection: Use only in a chemical fume hood. If fume hood is not available, use a full-face respirator with a combination filter for organic vapors and particulates (Type ABEK (EN14387) respirator filter recommended) |
| Lachrymator (substance which increases the flow of tears)[2][3] | Body Protection: Lab coat, long-sleeved shirt, and pants. Consider a chemical-resistant apron. |
Step-by-Step Disposal Procedure
The standard and required method for the disposal of PFPITC is through a licensed hazardous waste disposal service.[1][3] Do not attempt to neutralize the chemical in the lab unless you have a specific, validated, and safety-approved protocol for your institution.
Step 1: Segregation and Labeling
-
Do Not Mix: Never mix PFPITC waste with other waste streams. Keep it in its original or a compatible, properly labeled container.[4]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic).
Step 2: Waste Collection and Storage
-
Containers: Use containers that are in good condition, compatible with the chemical, and can be tightly sealed.[1]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, heat, and ignition sources.[1][4] The storage area should be clearly marked as a hazardous waste accumulation site.
Step 3: Managing Spills and Contaminated Materials
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][5]
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal of Contaminated PPE: Any PPE that has been contaminated with PFPITC must also be disposed of as hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3][4][5]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all applicable regulations. Always consult your institution's EHS department for specific guidance.
References
Navigating the Safe Handling of Pentafluorophenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and efficient handling of reactive chemical intermediates is paramount. Pentafluorophenyl isothiocyanate, a valuable reagent in bioconjugation and labeling, demands meticulous adherence to safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step toward safe handling.
Hazard Classification:
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to double-glove. | Prevents skin contact, which can cause burns and absorption of the harmful substance. Always consult the glove manufacturer's chemical resistance data. |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and vapors that can cause severe eye damage. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Prevents inhalation of harmful vapors that can cause respiratory irritation and sensitization. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. | Protects against accidental spills and splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure risk. All handling of this compound must be conducted within a certified chemical fume hood.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
